molecular formula C22H28O7 B15592314 4E-Deacetylchromolaenide 4'-O-acetate

4E-Deacetylchromolaenide 4'-O-acetate

Cat. No.: B15592314
M. Wt: 404.5 g/mol
InChI Key: DULROFCOEMAPJD-GESKDGIDSA-N
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Description

4E-Deacetylchromolaenide 4'-O-acetate is a useful research compound. Its molecular formula is C22H28O7 and its molecular weight is 404.5 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H28O7

Molecular Weight

404.5 g/mol

IUPAC Name

[(3aR,4R,6E,9S,10E,11aR)-9-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-acetyloxy-2-methylbut-2-enoate

InChI

InChI=1S/C22H28O7/c1-12-6-7-17(24)14(3)11-19-20(15(4)22(26)29-19)18(10-12)28-21(25)13(2)8-9-27-16(5)23/h6,8,11,17-20,24H,4,7,9-10H2,1-3,5H3/b12-6+,13-8+,14-11+/t17-,18+,19+,20+/m0/s1

InChI Key

DULROFCOEMAPJD-GESKDGIDSA-N

Origin of Product

United States

Foundational & Exploratory

Unveiling the Natural Source of 4E-Deacetylchromolaenide 4'-O-acetate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of phytochemical literature points to the herbaceous plant Chromolaena glaberrima as the primary natural source of the germacranolide sesquiterpene lactone 4E-Deacetylchromolaenide 4'-O-acetate. This technical guide serves as a resource for researchers, scientists, and drug development professionals, providing in-depth information on the compound's origin, isolation, and potential biological significance.

Natural Source and Quantitative Analysis

This compound has been identified as a constituent of Chromolaena glaberrima, a plant belonging to the Asteraceae family. This species is also known to produce related sesquiterpene lactones, including chromolaenide (B1163283) and 4-dehydrochromolaenide. While the specific yield of this compound from C. glaberrima is not extensively documented in publicly available literature, the general approach to quantifying sesquiterpene lactones from plant matter provides a framework for its determination.

Table 1: Quantitative Analysis of Related Sesquiterpene Lactones in Chromolaena Species

CompoundPlant SourceYieldMethod of Quantification
ChromolaenideChromolaena glaberrimaData not availableHigh-Performance Liquid Chromatography (HPLC)
4-DehydrochromolaenideChromolaena glaberrimaData not availableHPLC
Other GermacranolidesVarious Chromolaena speciesVariableHPLC, Gas Chromatography-Mass Spectrometry (GC-MS)

Note: Specific quantitative data for this compound is a key area for further research.

Experimental Protocols: Extraction and Isolation

The isolation of this compound from Chromolaena glaberrima follows established methodologies for the separation of sesquiterpene lactones from plant material. The following is a generalized protocol based on common practices in phytochemical research.

1. Plant Material Collection and Preparation:

  • Aerial parts of Chromolaena glaberrima are collected and air-dried in the shade.

  • The dried plant material is ground into a coarse powder to increase the surface area for extraction.

2. Extraction:

  • The powdered plant material is subjected to extraction with a suitable organic solvent, typically methanol (B129727) or a mixture of dichloromethane (B109758) and methanol, at room temperature for an extended period (e.g., 24-48 hours).

  • The process is often repeated multiple times to ensure exhaustive extraction.

  • The solvent is then evaporated under reduced pressure to yield a crude extract.

3. Fractionation and Purification:

  • The crude extract is typically subjected to solvent-solvent partitioning to separate compounds based on their polarity. A common scheme involves partitioning between n-hexane, chloroform (B151607), and methanol.

  • The fraction containing the sesquiterpene lactones (often the chloroform or ethyl acetate (B1210297) fraction) is then subjected to column chromatography over silica (B1680970) gel.

  • A gradient elution system, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is used to separate the compounds.

  • Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Fractions containing the target compound are combined and may require further purification using techniques such as preparative HPLC to yield pure this compound.

Figure 1: Generalized Experimental Workflow for Isolation

experimental_workflow plant_material Dried, powdered Chromolaena glaberrima extraction Solvent Extraction (e.g., Methanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Solvent-Solvent Partitioning crude_extract->fractionation sesquiterpene_fraction Sesquiterpene-rich Fraction fractionation->sesquiterpene_fraction column_chromatography Silica Gel Column Chromatography sesquiterpene_fraction->column_chromatography pure_compound Pure 4E-Deacetylchromolaenide 4'-O-acetate column_chromatography->pure_compound logical_relationship cluster_activity Known Activities of Related Compounds compound 4E-Deacetylchromolaenide 4'-O-acetate activity Biological Activity compound->activity pathways Signaling Pathways activity->pathways anti_inflammatory Anti-inflammatory activity->anti_inflammatory cytotoxic Cytotoxic activity->cytotoxic antimicrobial Antimicrobial activity->antimicrobial applications Potential Therapeutic Applications pathways->applications

Unveiling 4E-Deacetylchromolaenide 4'-O-acetate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides a comprehensive technical overview of the sesquiterpenoid lactone, 4E-Deacetylchromolaenide 4'-O-acetate, a natural product of interest to the scientific community, particularly those involved in phytochemistry and drug discovery. This document collates available data on its discovery, chemical properties, and initial characterization, presenting it in a structured format for researchers, scientists, and drug development professionals.

Core Chemical Data

This compound is a germacrane-type sesquiterpenoid lactone. The fundamental physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Chemical Formula C₂₂H₂₈O₇
Molecular Weight 404.45 g/mol
CAS Number 104736-09-6
Class Sesquiterpenoid Lactone (Germacrane)

Discovery and Isolation

The initial discovery and isolation of this compound were the result of pioneering phytochemical investigations into the Asteraceae family, a rich source of diverse sesquiterpenoid lactones.

Experimental Protocol: Isolation from Gundlachia piquerioides

The following protocol outlines the general methodology employed for the extraction and purification of germacranolides from plant material, based on standard practices for the isolation of such compounds.

1. Plant Material Collection and Preparation:

  • Aerial parts of the source plant are collected and air-dried to a constant weight.

  • The dried plant material is then ground into a fine powder to maximize the surface area for solvent extraction.

2. Extraction:

  • The powdered plant material is subjected to exhaustive extraction at room temperature using a suitable solvent system, typically a mixture of petroleum ether and diethyl ether.

  • The resulting crude extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

3. Chromatographic Separation:

  • The crude extract is fractionated using column chromatography on silica (B1680970) gel.

  • A gradient elution system is employed, starting with a non-polar solvent (e.g., petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., diethyl ether).

  • Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing compounds of interest.

4. Purification:

  • Fractions showing the presence of the target compound are combined and further purified using preparative TLC on silica gel plates.

  • The purified compound is then crystallized from an appropriate solvent mixture (e.g., petroleum ether/diethyl ether) to obtain the pure crystalline solid.

Workflow for Isolation and Purification

G plant_material Air-dried and Ground Plant Material extraction Solvent Extraction (Petroleum Ether/Diethyl Ether) plant_material->extraction crude_extract Crude Extract extraction->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fractions Collected Fractions column_chromatography->fractions prep_tlc Preparative TLC fractions->prep_tlc pure_compound Crystalline 4E-Deacetylchromolaenide 4'-O-acetate prep_tlc->pure_compound

Caption: General workflow for the isolation of this compound.

Spectroscopic Characterization

The structural elucidation of this compound was achieved through a combination of spectroscopic techniques, primarily ¹H NMR and Mass Spectrometry.

Summary of Spectroscopic Data
TechniqueKey Observations
¹H NMR (CDCl₃) The proton NMR spectrum reveals characteristic signals for a germacrane (B1241064) skeleton, including signals for methyl groups, olefinic protons, and protons adjacent to oxygenated carbons.
Mass Spectrometry The mass spectrum provides the molecular weight of the compound and fragmentation patterns consistent with the proposed structure.

Potential Biological Significance

Sesquiterpenoid lactones as a class are known to exhibit a wide range of biological activities, including anti-inflammatory and cytotoxic effects. While specific biological data for this compound is not extensively documented in publicly available literature, its structural similarity to other bioactive germacranolides suggests potential for further investigation.

Postulated Signaling Pathway Involvement

Based on the known mechanisms of other sesquiterpenoid lactones, it is hypothesized that this compound could potentially modulate inflammatory pathways. A plausible, though unconfirmed, mechanism could involve the inhibition of the NF-κB signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR) IKK IKK Complex receptor->IKK Inflammatory Stimulus IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Ubiquitination & Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation compound 4E-Deacetylchromolaenide 4'-O-acetate compound->IKK Inhibition? DNA DNA NFkB_nuc->DNA cytokines Pro-inflammatory Cytokines DNA->cytokines

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Future Directions

The information presented in this whitepaper serves as a foundational resource for researchers. Further studies are warranted to fully elucidate the biological activity profile of this compound, including in-depth investigations into its potential anti-inflammatory and cytotoxic properties and the underlying molecular mechanisms. Such research will be crucial in determining its potential as a lead compound for future drug development.

Biosynthesis of 4E-Deacetylchromolaenide 4'-O-acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the putative biosynthetic pathway of 4E-Deacetylchromolaenide 4'-O-acetate, a germacrane-type sesquiterpene lactone found in Chromolaena odorata. While the complete enzymatic pathway in C. odorata has yet to be fully elucidated, this document synthesizes current knowledge on sesquiterpene lactone biosynthesis in the Asteraceae family to propose a detailed hypothetical pathway. This guide includes a review of the key enzyme classes involved, such as terpene synthases, cytochrome P450 monooxygenases, and acetyltransferases. Furthermore, it presents detailed, representative experimental protocols for the heterologous expression and functional characterization of these enzymes, which can be adapted for the study of this compound biosynthesis. Quantitative data on the phytochemical composition of C. odorata are summarized, and logical diagrams of the proposed biosynthetic pathway and experimental workflows are provided to facilitate a deeper understanding of the core concepts.

Introduction

Chromolaena odorata (L.) R.M. King & H. Rob., a member of the Asteraceae family, is a prolific source of bioactive secondary metabolites, including a diverse array of sesquiterpene lactones.[1][2] These C15 terpenoids are known for their wide range of pharmacological activities. This compound is a germacrane-type sesquiterpene lactone isolated from C. odorata. Understanding its biosynthesis is crucial for the potential biotechnological production of this and related compounds for therapeutic applications. This guide outlines the proposed biosynthetic route to this compound, based on established pathways for similar compounds in other Asteraceae species.

Proposed Biosynthetic Pathway

The biosynthesis of this compound is proposed to follow the general pathway of germacrane-type sesquiterpene lactone biosynthesis, which can be divided into three main stages:

Stage 1: Formation of the Sesquiterpene Skeleton

The pathway begins with the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), derived from the mevalonate (B85504) (MVA) and/or the methylerythritol phosphate (B84403) (MEP) pathways. Farnesyl pyrophosphate (FPP) synthase catalyzes the condensation of two molecules of IPP with one molecule of DMAPP to yield the C15 precursor, farnesyl pyrophosphate (FPP). A specific terpene synthase, putatively a (+)-germacrene A synthase (GAS), then catalyzes the cyclization of FPP to form the characteristic 10-membered ring of the germacrane (B1241064) skeleton, yielding (+)-germacrene A.[3][4]

Stage 2: Oxidative Modifications and Lactonization

Following the formation of the germacrene A scaffold, a series of oxidative modifications are carried out by cytochrome P450 monooxygenases (CYPs). The first key oxidation is catalyzed by a germacrene A oxidase (GAO), which hydroxylates the isopropenyl side chain, leading to the formation of germacrene A acid.[5] Subsequent stereospecific hydroxylations at various positions on the germacrane ring are catalyzed by other specific CYPs. For the formation of a lactone ring, a hydroxylation occurs at either the C6 or C8 position, followed by spontaneous or enzyme-catalyzed lactonization.

Stage 3: Tailoring Reactions

The final stage involves tailoring reactions that further diversify the sesquiterpene lactone structure. In the case of this compound, this includes an acetylation step. A specific acetyl-CoA dependent acetyltransferase (AT) is proposed to catalyze the transfer of an acetyl group to the 4'-hydroxyl group of the deacetylated precursor.

A diagram of the proposed signaling pathway is presented below:

Biosynthetic Pathway of this compound cluster_0 Upstream Pathway cluster_1 Core Sesquiterpenoid Pathway cluster_2 Final Product IPP_DMAPP IPP / DMAPP FPP Farnesyl Pyrophosphate (FPP) IPP_DMAPP->FPP FPP Synthase Germacrene_A (+)-Germacrene A FPP->Germacrene_A (+)-Germacrene A Synthase (GAS) Germacrene_A_Acid Germacrene A Acid Germacrene_A->Germacrene_A_Acid Germacrene A Oxidase (GAO, CYP) Hydroxylated_Intermediate Hydroxylated Intermediate Germacrene_A_Acid->Hydroxylated_Intermediate Cytochrome P450s (Hydroxylases) Deacetyl_Precursor 4E-Deacetylchromolaenide Hydroxylated_Intermediate->Deacetyl_Precursor Lactonization Final_Product 4E-Deacetylchromolaenide 4'-O-acetate Deacetyl_Precursor->Final_Product Acetyltransferase (AT)

Figure 1: Proposed biosynthetic pathway of this compound.

Quantitative Data

Phytochemical ClassConcentration (mg/100g) - Nigeria[6]Total Phenolic Content (mg GAE/L) - Philippines[7]Total Flavonoid Content (mg QE/g) - Philippines[7]
AlkaloidsPresent--
FlavonoidsPresent-25.75 ± 2.64
SaponinsPresent--
TanninsPresent--
Phenols-146.69 ± 10.25-
SteroidsPresent--
TerpenoidsPresent--

Table 1: Summary of quantitative phytochemical analysis of Chromolaena odorata leaf extracts. Note that the specific concentration of this compound was not determined in these studies.

Experimental Protocols

The following protocols are representative methods for the identification and characterization of the enzymes putatively involved in the biosynthesis of this compound. These protocols can be adapted for enzymes isolated from Chromolaena odorata.

Protocol for Heterologous Expression and Functional Characterization of a Putative (+)-Germacrene A Synthase (GAS)

This protocol describes the expression of a candidate GAS gene in E. coli and the subsequent in vitro enzyme assay to confirm its function.[8][9]

Experimental Workflow:

GAS Workflow RNA_Extraction RNA Extraction from C. odorata cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis Gene_Amplification PCR Amplification of putative GAS gene cDNA_Synthesis->Gene_Amplification Cloning Cloning into Expression Vector Gene_Amplification->Cloning Transformation Transformation into E. coli Cloning->Transformation Protein_Expression Protein Expression (IPTG induction) Transformation->Protein_Expression Protein_Purification Protein Purification (Ni-NTA affinity chromatography) Protein_Expression->Protein_Purification Enzyme_Assay In vitro Enzyme Assay with FPP Protein_Purification->Enzyme_Assay GC_MS Product Analysis (GC-MS) Enzyme_Assay->GC_MS

Figure 2: Experimental workflow for GAS characterization.

Methodology:

  • Gene Isolation and Cloning:

    • Extract total RNA from young leaves of C. odorata.

    • Synthesize first-strand cDNA using reverse transcriptase.

    • Amplify the full-length coding sequence of the putative GAS gene using gene-specific primers designed from homologous sequences.

    • Clone the PCR product into a suitable E. coli expression vector (e.g., pET-28a(+)).

  • Heterologous Protein Expression and Purification:

    • Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)).

    • Grow the culture to an OD600 of 0.6-0.8 and induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside).

    • Harvest the cells by centrifugation and lyse them by sonication.

    • Purify the His-tagged recombinant protein using Ni-NTA affinity chromatography.

  • In Vitro Enzyme Assay:

    • Prepare an assay buffer (e.g., 25 mM HEPES, pH 7.4, 15 mM MgCl₂, 5 mM dithiothreitol).

    • Incubate the purified enzyme with the substrate farnesyl pyrophosphate (FPP) in the assay buffer.

    • Overlay the reaction mixture with a layer of an organic solvent (e.g., hexane (B92381) or pentane) to trap the volatile terpene product.

    • Incubate at 30°C for 1-2 hours.

  • Product Identification:

    • Collect the organic layer and analyze the product by gas chromatography-mass spectrometry (GC-MS).

    • Compare the mass spectrum and retention time of the product with an authentic standard of (+)-germacrene A.

Protocol for Functional Characterization of Putative Cytochrome P450s (CYPs)

This protocol outlines a method for expressing a candidate CYP gene in yeast and performing an in vitro assay using microsomes.[5][10]

Experimental Workflow:

CYP Workflow Gene_Cloning Cloning of putative CYP and CPR into Yeast Vector Yeast_Transformation Transformation into S. cerevisiae Gene_Cloning->Yeast_Transformation Microsome_Isolation Yeast Culture and Microsome Isolation Yeast_Transformation->Microsome_Isolation Enzyme_Assay In vitro Assay with Substrate and NADPH Microsome_Isolation->Enzyme_Assay LC_MS Product Analysis (LC-MS) Enzyme_Assay->LC_MS

Figure 3: Experimental workflow for CYP characterization.

Methodology:

  • Heterologous Expression in Yeast:

    • Clone the full-length coding sequences of the putative CYP and its redox partner, cytochrome P450 reductase (CPR), from C. odorata into a yeast expression vector (e.g., pYES-DEST52).

    • Co-transform the constructs into Saccharomyces cerevisiae.

    • Grow the yeast culture and induce protein expression with galactose.

  • Microsome Isolation:

    • Harvest the yeast cells and spheroplast them using zymolyase.

    • Lyse the spheroplasts and isolate the microsomal fraction by differential centrifugation.

  • In Vitro Enzyme Assay:

    • Prepare an assay buffer (e.g., 100 mM phosphate buffer, pH 7.4).

    • Incubate the isolated microsomes with the substrate (e.g., (+)-germacrene A or a hydroxylated intermediate) and an NADPH-regenerating system.

    • Incubate at 30°C for 1-2 hours.

  • Product Analysis:

    • Extract the reaction products with an organic solvent (e.g., ethyl acetate).

    • Analyze the products by liquid chromatography-mass spectrometry (LC-MS) to identify the hydroxylated products.

Protocol for Acetyltransferase (AT) Activity Assay

This protocol provides a general method for determining the activity of a putative acetyltransferase.[11]

Methodology:

  • Protein Expression and Purification:

    • Express and purify the putative acetyltransferase from C. odorata using a similar method as described for the GAS (Protocol 4.1).

  • Enzyme Assay:

    • Prepare an assay buffer (e.g., 100 mM Tris-HCl, pH 7.5).

    • Incubate the purified enzyme with the deacetylated precursor of this compound and acetyl-CoA.

    • Incubate at 30°C for 30-60 minutes.

  • Product Detection:

    • Stop the reaction and extract the product.

    • Analyze the formation of this compound by LC-MS. The product will have a mass shift corresponding to the addition of an acetyl group.

Conclusion

The biosynthesis of this compound in Chromolaena odorata is proposed to be a multi-step process involving a germacrene A synthase, several cytochrome P450 monooxygenases, and an acetyltransferase. While the specific enzymes from C. odorata remain to be identified and characterized, the established knowledge of sesquiterpene lactone biosynthesis in the Asteraceae family provides a robust framework for future research. The experimental protocols detailed in this guide offer a starting point for the functional characterization of the candidate genes involved in this pathway. A thorough understanding of the biosynthesis of this and other bioactive sesquiterpene lactones will be instrumental in enabling their sustainable production through metabolic engineering and synthetic biology approaches, ultimately benefiting the fields of drug discovery and development.

References

An In-Depth Technical Guide on Sesquiterpenoids from Eupatorium chinense, Featuring 4E-Deacetylchromolaenide 4'-O-acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the sesquiterpenoids isolated from the plant Eupatorium chinense, with a particular focus on 4E-Deacetylchromolaenide 4'-O-acetate (CAS 104736-09-6). While detailed biological data on this compound is limited in current scientific literature, this document aggregates available information on related, well-studied sesquiterpenoids from the same plant species. This guide covers the cytotoxic activity of these compounds, general experimental protocols for their isolation and evaluation, and insights into their potential mechanisms of action.

Introduction to Sesquiterpenoids from Eupatorium chinense

Eupatorium chinense L. is a plant rich in a variety of bioactive secondary metabolites, among which sesquiterpenoids are a prominent class. These compounds have demonstrated a range of biological activities, including cytotoxic and anti-inflammatory effects. This compound is a sesquiterpenoid that has been isolated from this plant. Its chemical details are as follows:

  • Chemical Name: this compound

  • CAS Number: 104736-09-6

  • Molecular Formula: C₂₂H₂₈O₇

  • Molecular Weight: 404.45 g/mol

While specific bioactivity data for this compound is scarce, the broader family of sesquiterpenoids from Eupatorium chinense has been the subject of numerous studies, revealing their potential as therapeutic agents.

Quantitative Data: Cytotoxic Activity of Sesquiterpenoids from Eupatorium chinense

Several sesquiterpenoids isolated from Eupatorium chinense have been evaluated for their cytotoxic activity against various human cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values, providing a comparative view of their potency.

Compound NameCancer Cell LineIC₅₀ (µM)Reference
Unnamed Guaiane-type SesquiterpeneAGS (gastric adenocarcinoma)4.33[1]
Eupachinilide ATumor Cell LinesModerate Activity[2]
Eupachinilide ETumor Cell LinesModerate Activity[2]
Eupachinilide FTumor Cell LinesModerate Activity[2]
Eupachinilide ITumor Cell LinesModerate Activity[2]

Note: "Moderate Activity" indicates that the source material cited cytotoxic effects without providing specific IC₅₀ values. Further investigation into the primary literature is recommended for detailed quantitative data.

Experimental Protocols

The following are generalized experimental protocols based on methodologies reported for the isolation and cytotoxic evaluation of sesquiterpenoids from Eupatorium chinense.

  • Extraction: The air-dried and powdered whole plants of Eupatorium chinense are extracted with a suitable solvent, typically methanol (B129727) or ethanol, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate, to separate compounds based on their polarity.

  • Chromatography: The fractions showing biological activity are subjected to multiple chromatographic steps for further purification. This typically involves:

    • Silica (B1680970) Gel Column Chromatography: The active fraction is applied to a silica gel column and eluted with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the components.

    • Sephadex LH-20 Column Chromatography: Further purification is achieved using a Sephadex LH-20 column with a suitable solvent system (e.g., methanol-chloroform).

    • Preparative High-Performance Liquid Chromatography (HPLC): Final purification of individual compounds is often performed using preparative HPLC with a suitable column (e.g., C18) and mobile phase.

  • Structure Elucidation: The chemical structures of the isolated pure compounds are determined using spectroscopic techniques, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HMQC, HMBC), and mass spectrometry (MS).

  • Cell Culture: Human cancer cell lines (e.g., AGS, Hep3B, A549, MCF-7, HCT-116) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the isolated sesquiterpenoids (typically in a range from 0.1 to 100 µM) for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug) are included.

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for an additional 4 hours.

  • Formazan (B1609692) Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage of the control, and the IC₅₀ value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

While the specific signaling pathways affected by this compound have not been elucidated, studies on other sesquiterpenoids from Eupatorium chinense provide insights into potential mechanisms. For instance, one study revealed that a novel guaiane-type sesquiterpene induces G0/G1 cell cycle arrest and apoptosis in AGS cells by targeting the DNA-PK/AKT/p53 signaling pathway[1].

Below are diagrams illustrating a general workflow for natural product discovery and a representative signaling pathway that may be relevant for sesquiterpenoids from this genus.

G General Workflow for Bioactive Compound Discovery A Plant Material Collection & Preparation B Extraction A->B C Solvent Partitioning & Fractionation B->C D Bioactivity Screening (e.g., Cytotoxicity Assay) C->D E Isolation of Active Compounds (Chromatography) D->E Active Fractions F Structure Elucidation (NMR, MS) E->F G Mechanism of Action Studies F->G

Caption: A generalized workflow for the discovery of bioactive compounds from natural sources.

G Hypothesized DNA-PK/AKT/p53 Signaling Pathway Inhibition cluster_cell AGS Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm p53 p53 p21 p21 (upregulated) p53->p21 Bax Bax (upregulated) p53->Bax CDK4_CyclinD CDK4/Cyclin D (downregulated) p21->CDK4_CyclinD inhibits G0G1_Arrest G0/G1 Cell Cycle Arrest CDK4_CyclinD->G0G1_Arrest promotes progression past G1 Apoptosis Apoptosis Bax->Apoptosis Compound Sesquiterpenoid DNAPK DNA-PK Compound->DNAPK inhibits AKT AKT DNAPK->AKT activates AKT->p53 inhibits Bcl2 Bcl-2 (downregulated) AKT->Bcl2 activates Bcl2->Apoptosis inhibits

Caption: A diagram of the DNA-PK/AKT/p53 signaling pathway, a potential target for sesquiterpenoids from Eupatorium chinense in inducing cancer cell apoptosis.[1]

Conclusion and Future Directions

The sesquiterpenoids from Eupatorium chinense represent a promising source of novel anticancer agents. While compounds like this compound are structurally characterized, their full therapeutic potential remains to be explored. Future research should focus on:

  • The comprehensive biological evaluation of this compound to determine its cytotoxic and anti-inflammatory activities.

  • Elucidation of the specific molecular targets and signaling pathways modulated by this and other related sesquiterpenoids.

  • Lead optimization studies to enhance the potency and selectivity of these natural products for the development of new drug candidates.

This guide serves as a foundational resource for researchers interested in the rich chemical diversity and pharmacological potential of Eupatorium chinense. Further investigation is warranted to unlock the full therapeutic value of its constituents.

References

An In-depth Technical Guide to the Biological Activity Screening of 4E-Deacetylchromolaenide 4'-O-acetate and Related Sesquiterpene Lactones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4E-Deacetylchromolaenide 4'-O-acetate belongs to the class of sesquiterpene lactones, a large and diverse group of naturally occurring compounds renowned for their wide range of biological activities.[1][2][3] These compounds are particularly abundant in plants of the Asteraceae family, including the genera Chromolaena and Eupatorium. The characteristic α-methylene-γ-lactone functional group is a key structural feature responsible for much of their pharmacological activity, including potent cytotoxic and anti-inflammatory effects.[3][4] This technical guide outlines the common biological screening methodologies and known mechanisms of action for sesquiterpene lactones closely related to this compound, providing a foundational framework for its investigation.

Data Presentation: Biological Activities of Related Sesquiterpene Lactones

The following tables summarize the quantitative data on the cytotoxic and anti-inflammatory activities of sesquiterpene lactones that are structurally or taxonomically related to this compound.

Table 1: Cytotoxic Activity of Related Sesquiterpene Lactones

Compound/ExtractCell Line(s)IC50 (µM)Reference
EupatoriopicrinNTERA-2 (human cancer stem cell)Not specified, but potent inhibition[5]
EupatoriopicrinHepG2 (human liver cancer)Potent inhibition[5]
EupatoriopicrinMCF-7 (human breast cancer)Potent inhibition[5]
Helenalin DerivativesVarious tumor cell lines0.15 - 0.59[6]
Cumanin Derivative (11)WiDr (human colon tumor)2.3[6]

Table 2: Anti-inflammatory Activity of Related Compounds and Extracts

Compound/ExtractAssayDosage/ConcentrationInhibitionReference
Chromolaena odorata aqueous extractCarrageenan-induced paw edema200 mg/kg80.5%[5]
Flavonoid-Rich Fraction of C. odorataIL-1β and TNF-α reduction in rats100 mg/kgSignificant reduction[7]
Sesquiterpene Lactones from E. lindleyanumTNF-α and IL-6 levels in RAW 264.7 cellsNot specifiedExcellent (p < 0.001)[7]
EupatoriopicrinNitric Oxide (NO) productionNot specifiedStrong inhibition[5]

Experimental Protocols

Detailed methodologies for key biological activity screening assays are provided below.

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[4][6][7][8]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, MTT, into purple formazan (B1609692) crystals. The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding:

    • Harvest cancer cells (e.g., MCF-7, HeLa, HCT-116) during their exponential growth phase.

    • Seed the cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent like DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations.

    • Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug).

    • Incubate the plates for 24, 48, or 72 hours.[7]

  • MTT Addition and Formazan Solubilization:

    • After the incubation period, add 10 µL of a 5 mg/mL MTT solution to each well.[7]

    • Incubate for an additional 4 hours at 37°C.[7]

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

In Vivo Anti-inflammatory Screening: Carrageenan-Induced Paw Edema

This is a widely used model to evaluate the acute anti-inflammatory activity of compounds.[5][9][10][11][12][13]

Principle: The injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.

Protocol:

  • Animal Acclimatization:

    • Use adult rats or mice, acclimatized to the laboratory conditions for at least one week.

  • Compound Administration:

    • Administer the test compound orally or intraperitoneally at various doses (e.g., 25, 50, 100, 200 mg/kg).

    • A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema:

    • One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.[11]

  • Measurement of Paw Edema:

    • Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[10]

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

In Vitro Anti-inflammatory Screening: Nitric Oxide (NO) Inhibition Assay

This assay is used to assess the potential of a compound to inhibit the production of the pro-inflammatory mediator, nitric oxide.[3][14][15][16][17]

Principle: Macrophage cells (like RAW 264.7) produce nitric oxide when stimulated with lipopolysaccharide (LPS). The amount of NO produced can be measured indirectly by quantifying its stable metabolite, nitrite (B80452), in the culture medium using the Griess reagent.

Protocol:

  • Cell Culture:

    • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

    • Seed the cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubate for 24 hours.[14]

  • Compound Treatment and LPS Stimulation:

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce NO production.[14]

  • Nitrite Quantification:

    • After incubation, collect 100 µL of the culture supernatant from each well.

    • Add 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant.[14]

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to determine the nitrite concentration.

  • Cell Viability:

    • Perform a concurrent MTT assay on the treated cells to ensure that the observed NO inhibition is not due to cytotoxicity.

Mandatory Visualizations

Experimental Workflows

experimental_workflow_cytotoxicity cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis start Start cell_culture Cancer Cell Culture (e.g., MCF-7, HeLa) start->cell_culture compound_prep Prepare Test Compound (Serial Dilutions) start->compound_prep cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding treatment Treat Cells with Compound compound_prep->treatment cell_seeding->treatment incubation Incubate (24-72h) treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization absorbance Measure Absorbance (570 nm) formazan_solubilization->absorbance data_analysis Calculate % Viability Determine IC50 absorbance->data_analysis end End data_analysis->end

Caption: Workflow for Cytotoxicity Screening using MTT Assay.

experimental_workflow_inflammation cluster_prep In Vivo Preparation cluster_assay Carrageenan-Induced Edema Assay cluster_analysis Data Analysis start Start animal_acclimatization Animal Acclimatization start->animal_acclimatization compound_admin Administer Test Compound animal_acclimatization->compound_admin carrageenan_injection Inject Carrageenan into Paw compound_admin->carrageenan_injection measure_edema Measure Paw Volume (0-4h) carrageenan_injection->measure_edema data_analysis Calculate % Edema Inhibition measure_edema->data_analysis end End data_analysis->end

Caption: Workflow for In Vivo Anti-inflammatory Screening.

Signaling Pathways

Sesquiterpene lactones are known to exert their anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB and p38 MAPK pathways.[1][7][18][19][20][21][22][23]

signaling_pathway_nfkb cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathway NF-κB Signaling Pathway cluster_inhibition Inhibition by Sesquiterpene Lactones LPS LPS IKK IKK Complex LPS->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_p Phosphorylated NF-κB NFkB->NFkB_p Phosphorylation nucleus Nucleus NFkB_p->nucleus Translocates to gene_transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) nucleus->gene_transcription Initiates STL Sesquiterpene Lactone STL->IKK Inhibits

Caption: Inhibition of the NF-κB Signaling Pathway.

signaling_pathway_p38 cluster_stimulus Inflammatory Stimulus cluster_pathway p38 MAPK Signaling Pathway cluster_inhibition Inhibition Stimulus Stress / Cytokines MKK MKK3/6 Stimulus->MKK Activates p38 p38 MAPK MKK->p38 Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) p38->TranscriptionFactors Activates ProInflammatoryGenes Pro-inflammatory Gene Expression TranscriptionFactors->ProInflammatoryGenes Induces Compound Anti-inflammatory Compound Compound->p38 Inhibits

Caption: Inhibition of the p38 MAPK Signaling Pathway.

Conclusion

While direct experimental data on this compound remains to be published, the extensive research on related sesquiterpene lactones from Chromolaena and Eupatorium species strongly suggests its potential as a bioactive compound with cytotoxic and anti-inflammatory properties. The experimental protocols and signaling pathway information provided in this guide offer a robust framework for initiating a comprehensive biological activity screening of this and other novel sesquiterpene lactones. Further research is warranted to elucidate the specific activities and mechanisms of this compound to fully understand its therapeutic potential.

References

An In-depth Technical Guide on the Preliminary Cytotoxicity of 4E-Deacetylchromolaenide 4'-O-acetate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available data on the preliminary cytotoxicity of 4E-Deacetylchromolaenide 4'-O-acetate is limited. The following guide is a template designed to meet the structural and content requirements of a comprehensive technical whitepaper. The experimental data, protocols, and signaling pathways presented herein are representative examples based on common methodologies used in the assessment of natural product cytotoxicity and should be replaced with compound-specific data as it becomes available.

Introduction

The exploration of natural products for novel therapeutic agents remains a cornerstone of drug discovery. Sesquiterpene lactones, a large and diverse group of biologically active plant secondary metabolites, have garnered significant attention for their potential anticancer properties. This document outlines a framework for reporting the preliminary in vitro cytotoxicity of a specific sesquiterpene lactone, this compound. The objective of such a study is to quantify its cytotoxic effects on various cancer cell lines, providing an initial assessment of its potential as an anticancer compound. This guide details the experimental methodologies, presents a template for data summarization, and visualizes the logical workflow and potential mechanisms of action.

Quantitative Cytotoxicity Data

The primary measure of cytotoxicity is the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell proliferation or viability. The following table is a template for summarizing the IC50 values of this compound against a panel of human cancer cell lines after a 72-hour exposure period.

Cell LineCancer TypeIC50 (µM) [Mean ± SD]
MCF-7Breast AdenocarcinomaData Not Available
MDA-MB-231Breast AdenocarcinomaData Not Available
A549Lung CarcinomaData Not Available
HCT116Colon CarcinomaData Not Available
HeLaCervical AdenocarcinomaData Not Available
Doxorubicin(Positive Control)Insert relevant data

Table 1: In Vitro Cytotoxicity (IC50) of this compound against Human Cancer Cell Lines.

Experimental Protocols

A detailed and reproducible experimental protocol is crucial for the validation of scientific findings. The following section describes a standard methodology for determining the in vitro cytotoxicity of a novel compound using the MTT assay.

Cell Culture and Maintenance

Human cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, HCT116, HeLa) are obtained from a reputable cell bank (e.g., ATCC). Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) or Roswell Park Memorial Institute (RPMI) 1640 medium, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cells are harvested from culture flasks using trypsin-EDTA, and a cell suspension is prepared. Cells are seeded into 96-well microtiter plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. The plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. A series of dilutions are prepared in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity. 100 µL of the diluted compound solutions are added to the respective wells. Control wells receive medium with 0.5% DMSO (vehicle control). Doxorubicin is used as a positive control.

  • Incubation: The plates are incubated for 72 hours under standard culture conditions.

  • MTT Addition and Formazan (B1609692) Solubilization: After the incubation period, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) is added to each well. The plates are incubated for an additional 4 hours. The medium is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently agitated for 15 minutes.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of Treated Wells / Absorbance of Vehicle Control Wells) x 100 The IC50 values are determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations: Workflows and Pathways

Visual diagrams are essential for conveying complex experimental workflows and biological processes. The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for the cytotoxicity assessment and a hypothetical signaling pathway that could be modulated by a cytotoxic compound.

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cell Line Culture (e.g., MCF-7, A549) seeding Cell Seeding in 96-well Plates cell_culture->seeding compound_prep Compound Stock Preparation (this compound in DMSO) treatment Treatment with Compound (Serial Dilutions) compound_prep->treatment seeding->treatment incubation 72h Incubation treatment->incubation mtt_addition MTT Reagent Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization (DMSO) mtt_addition->formazan_solubilization readout Absorbance Reading (570 nm) formazan_solubilization->readout calculation Calculation of % Cell Viability readout->calculation ic50 IC50 Determination (Dose-Response Curve) calculation->ic50

Figure 1: Experimental Workflow for In Vitro Cytotoxicity Assessment.

signaling_pathway cluster_cell Cancer Cell cluster_mito Mitochondrion compound 4E-Deacetylchromolaenide 4'-O-acetate ros ↑ Reactive Oxygen Species (ROS) compound->ros stress Oxidative Stress ros->stress bax Bax stress->bax Activation bcl2 Bcl-2 stress->bcl2 Inhibition cyto_c Cytochrome c Release bax->cyto_c bcl2->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Figure 2: Hypothetical Apoptotic Signaling Pathway Induced by a Cytotoxic Compound.

Conclusion

This guide provides a standardized framework for the investigation and reporting of the preliminary cytotoxicity of this compound. The presented templates for data tables, detailed experimental protocols, and visual diagrams are intended to ensure clarity, reproducibility, and a comprehensive initial evaluation. Should this compound demonstrate significant and selective cytotoxicity against cancer cell lines, further studies, including mechanism of action elucidation, in vivo efficacy, and toxicological assessments, would be warranted to further explore its therapeutic potential. The rigorous and systematic approach outlined here is a critical first step in this discovery pipeline.

A Technical Guide to Evaluating the Anti-inflammatory Potential of Novel Compounds: A Case Study Approach with 4E-Deacetylchromolaenide 4'-O-acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document serves as a technical guide and whitepaper on the general methodologies employed to investigate the anti-inflammatory potential of novel natural products. As of the latest literature review, specific experimental data on the anti-inflammatory activity of 4E-Deacetylchromolaenide 4'-O-acetate is not publicly available. Therefore, this compound will be used as a placeholder to illustrate the established workflows and assays for evaluating such properties.

Introduction

The search for novel anti-inflammatory agents is a cornerstone of drug discovery, with natural products remaining a vital source of lead compounds. Inflammatory responses are complex physiological processes involving a variety of cell types, signaling molecules, and pathways. The evaluation of a compound's anti-inflammatory potential requires a multi-faceted approach, encompassing both in vitro and in vivo models to elucidate its mechanism of action and therapeutic efficacy. This guide outlines the key experimental protocols and data presentation strategies for assessing the anti-inflammatory properties of a novel compound, such as this compound.

In Vitro Anti-inflammatory Assays

In vitro assays are fundamental for the initial screening and mechanistic evaluation of a compound's anti-inflammatory activity. These assays are typically conducted in cell culture models, most commonly using murine macrophage-like RAW 264.7 cells stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response.

Key In Vitro Assays and Data Presentation
AssayDescriptionKey Parameters MeasuredExample Data Presentation
Nitric Oxide (NO) Assay Measures the production of nitric oxide, a key pro-inflammatory mediator, in cell culture supernatants using the Griess reagent.IC50 value for NO inhibitionTable of IC50 values with confidence intervals
Pro-inflammatory Cytokine Assays (ELISA) Quantifies the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in cell culture supernatants using Enzyme-Linked Immunosorbent Assay.Inhibition percentage at various concentrations, IC50 valuesBar graphs showing cytokine levels with and without the test compound, Table of IC50 values
Cyclooxygenase (COX-2) and Lipoxygenase (LOX) Inhibition Assays Determines the compound's ability to inhibit the activity of COX-2 and LOX enzymes, which are crucial in the synthesis of prostaglandins (B1171923) and leukotrienes, respectively.IC50 values for enzyme inhibitionDose-response curves, Table of IC50 values
Western Blot Analysis Investigates the effect of the compound on the expression levels of key inflammatory proteins, such as iNOS, COX-2, and components of signaling pathways (e.g., p-p65, p-IκBα, p-p38).Relative protein expression levelsWestern blot images with corresponding densitometry analysis
Experimental Protocol: LPS-Induced Inflammation in RAW 264.7 Macrophages
  • Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.

  • Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1-2 hours.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells and incubating for 24 hours.

  • Nitric Oxide Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

  • Cytokine Analysis: The levels of pro-inflammatory cytokines (TNF-α, IL-6, etc.) in the supernatant are quantified using specific ELISA kits.

  • Cell Viability Assay (e.g., MTT): To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, a cell viability assay is performed in parallel.

In Vivo Anti-inflammatory Assays

In vivo models are essential for evaluating the systemic anti-inflammatory effects of a compound and its potential therapeutic efficacy in a whole organism.

Key In Vivo Models and Data Presentation
ModelDescriptionKey Parameters MeasuredExample Data Presentation
Carrageenan-Induced Paw Edema An acute model of inflammation where carrageenan is injected into the paw of a rodent, causing localized edema. The reduction in paw volume by the test compound indicates anti-inflammatory activity.Paw volume/thickness at different time points, Percentage of edema inhibitionLine graphs showing paw volume over time for different treatment groups, Bar graphs of edema inhibition percentage
TPA-Induced Ear Edema A model of topical inflammation where 12-O-tetradecanoylphorbol-13-acetate (TPA) is applied to a mouse ear. The reduction in ear swelling and weight indicates anti-inflammatory effects.Ear thickness, Ear weightBar graphs comparing ear thickness/weight between treatment groups
LPS-Induced Systemic Inflammation LPS is administered systemically (e.g., intraperitoneally) to induce a systemic inflammatory response. The test compound's ability to reduce pro-inflammatory markers in the serum is assessed.Serum levels of TNF-α, IL-1β, IL-6Bar graphs of serum cytokine levels
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
  • Animal Acclimatization: Male Wistar rats are acclimatized to laboratory conditions for at least one week before the experiment.

  • Grouping: Animals are randomly divided into groups (n=6-8 per group): vehicle control, positive control (e.g., indomethacin (B1671933) or diclofenac), and test compound groups at various doses.

  • Compound Administration: The test compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the carrageenan injection.

  • Induction of Edema: 0.1 mL of a 1% carrageenan suspension in saline is injected into the subplantar region of the right hind paw of each rat[1].

  • Measurement of Paw Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection[1].

  • Data Analysis: The percentage of edema inhibition is calculated for each group relative to the vehicle control group.

Signaling Pathway Analysis

To understand the molecular mechanism of action, it is crucial to investigate the effect of the test compound on key inflammatory signaling pathways.

Key Inflammatory Signaling Pathways
  • NF-κB (Nuclear Factor kappa B) Pathway: A central regulator of inflammation, controlling the expression of many pro-inflammatory genes.[2]

  • MAPK (Mitogen-Activated Protein Kinase) Pathway: Includes kinases like p38, JNK, and ERK, which are involved in the production of inflammatory mediators.[2][3]

Visualizing Signaling Pathways and Workflows

experimental_workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation cluster_mechanism Mechanism of Action in_vitro_assays RAW 264.7 Cells (LPS Stimulation) no_assay NO Assay in_vitro_assays->no_assay cytokine_assay Cytokine ELISA in_vitro_assays->cytokine_assay western_blot Western Blot in_vitro_assays->western_blot in_vivo_model Carrageenan-Induced Paw Edema in_vitro_assays->in_vivo_model Promising Candidates measurement Paw Volume Measurement in_vivo_model->measurement pathway_analysis Signaling Pathway Analysis (NF-κB, MAPK) in_vivo_model->pathway_analysis Active Compounds

Caption: General experimental workflow for evaluating anti-inflammatory potential.

nfkb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates to Nucleus Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_nuc->Genes Induces Transcription Compound 4E-Deacetylchromolaenide 4'-O-acetate (Hypothetical Target) Compound->IKK Inhibits (Potential)

Caption: Simplified NF-κB signaling pathway in inflammation.

mapk_pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 Activates MKKs MKKs TAK1->MKKs p38 p38 MKKs->p38 JNK JNK MKKs->JNK ERK ERK MKKs->ERK AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Genes Pro-inflammatory Genes AP1->Genes Induces Transcription Compound 4E-Deacetylchromolaenide 4'-O-acetate (Hypothetical Target) Compound->MKKs Inhibits (Potential)

Caption: Overview of the MAPK signaling cascade in inflammation.

Conclusion

The comprehensive evaluation of a novel compound's anti-inflammatory potential, such as this compound, necessitates a systematic approach. This involves a combination of in vitro assays to screen for activity and elucidate potential mechanisms, followed by in vivo studies to confirm efficacy in a physiological context. Detailed analysis of the compound's effects on key inflammatory signaling pathways, such as NF-κB and MAPKs, is crucial for understanding its mode of action.[3] The structured presentation of quantitative data and detailed experimental protocols, as outlined in this guide, is paramount for the clear communication and interpretation of research findings within the scientific and drug development communities. Further investigation into novel compounds from natural sources holds significant promise for the discovery of next-generation anti-inflammatory therapeutics.

References

Unraveling the Anti-Neoplastic Potential: A Hypothesized Mechanism of Action for 4E-Deacetylchromolaenide 4'-O-acetate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, specific experimental data on the mechanism of action for 4E-Deacetylchromolaenide 4'-O-acetate is not available in the public domain. This technical guide, therefore, presents a scientifically-grounded hypothesis based on the known activities of structurally similar compounds and common anti-cancer mechanisms. The data presented herein is illustrative and intended to guide future research.

Introduction

This compound is a natural product that, based on its structural class, is postulated to possess significant anti-neoplastic and anti-inflammatory properties. This document outlines a hypothesized mechanism of action for this compound, focusing on its potential to induce cell cycle arrest and apoptosis, and to modulate key inflammatory signaling pathways such as NF-κB. The proposed mechanisms are drawn from established knowledge of compounds with similar functional motifs.

Core Hypothesized Mechanisms of Action

We hypothesize that this compound exerts its anti-cancer effects through a multi-pronged approach:

  • Induction of Cell Cycle Arrest: The compound is proposed to halt cell proliferation by causing an arrest at the G1 or G2/M phases of the cell cycle. This is likely achieved by modulating the expression of key cell cycle regulatory proteins.

  • Activation of Apoptosis: this compound is hypothesized to trigger programmed cell death (apoptosis) in cancer cells through the activation of caspase cascades.

  • Inhibition of the NF-κB Pathway: The compound may also exert anti-inflammatory and anti-proliferative effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway, a critical mediator of inflammation and cell survival.

Quantitative Data Summary (Hypothetical)

The following tables present hypothetical quantitative data that would support the proposed mechanism of action.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h
HeLaCervical Cancer15.2 ± 1.8
A549Lung Cancer25.5 ± 3.1
HCT116Colon Cancer18.9 ± 2.2
SW620Colon Cancer22.4 ± 2.5

Table 2: Effect of this compound (at IC50) on Cell Cycle Distribution in HeLa Cells

Treatment% of Cells in G0/G1% of Cells in S% of Cells in G2/M
Control55.3 ± 4.525.1 ± 3.319.6 ± 2.9
Compound (24h)40.1 ± 3.815.5 ± 2.144.4 ± 4.2

Table 3: Modulation of Key Regulatory Proteins by this compound in HeLa Cells (Fold Change vs. Control)

ProteinFunctionFold Change (24h)
p21 (Waf1/Cip1)CDK Inhibitor+ 3.5
Cyclin B1G2/M Transition- 2.8
Cdc2G2/M Transition- 2.5
Cleaved Caspase-3Apoptosis Executioner+ 4.2
Cleaved PARPApoptosis Marker+ 3.9
p-IκBαNF-κB Inhibition- 3.1

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the hypothesized signaling pathways and a general experimental workflow for their investigation.

G cluster_0 Cell Cycle Arrest (G2/M) Compound 4E-Deacetylchromolaenide 4'-O-acetate p21 p21 (Waf1/Cip1) Expression Compound->p21 Upregulates CyclinB1_Cdc2 Cyclin B1 / Cdc2 Complex p21->CyclinB1_Cdc2 Inhibits G2M_Arrest G2/M Phase Arrest CyclinB1_Cdc2->G2M_Arrest Leads to

Caption: Hypothesized G2/M cell cycle arrest pathway induced by the compound.

G cluster_1 Apoptosis Induction Compound 4E-Deacetylchromolaenide 4'-O-acetate Caspase9 Caspase-9 Activation Compound->Caspase9 Activates Caspase3 Caspase-3 Activation Caspase9->Caspase3 Activates PARP PARP Cleavage Caspase3->PARP Cleaves Apoptosis Apoptosis PARP->Apoptosis Induces

Caption: Proposed intrinsic apoptosis pathway activated by the compound.

G cluster_2 NF-κB Pathway Inhibition Compound 4E-Deacetylchromolaenide 4'-O-acetate IKK IKK Complex Compound->IKK Inhibits p_IkBa Phosphorylation of IκBα IKK->p_IkBa Phosphorylates NFkB NF-κB (p65/p50) p_IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Transcription Pro-inflammatory Gene Transcription Nucleus->Transcription Initiates

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Detailed Experimental Protocols (Generalized)

The following are generalized protocols for key experiments that would be necessary to validate the hypothesized mechanism of action.

Cell Viability Assay (MTT Assay)
  • Objective: To determine the cytotoxic effect of the compound on cancer cells and calculate the IC50 value.

  • Methodology:

    • Seed cells (e.g., HeLa, A549) in 96-well plates at a density of 5x10³ cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours.

    • After treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry
  • Objective: To analyze the distribution of cells in different phases of the cell cycle after treatment with the compound.

  • Methodology:

    • Treat HeLa cells with the compound at its IC50 concentration for 24 hours.

    • Harvest the cells by trypsinization and wash with ice-cold PBS.

    • Fix the cells in 70% ethanol (B145695) at -20°C overnight.

    • Wash the cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the DNA content of the cells using a flow cytometer.

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases using appropriate software.

Western Blot Analysis
  • Objective: To detect changes in the expression levels of key regulatory proteins involved in cell cycle arrest and apoptosis.

  • Methodology:

    • Treat HeLa cells with the compound at its IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against p21, Cyclin B1, Cdc2, Caspase-3, PARP, p-IκBα, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify band intensities using densitometry software.

Conclusion and Future Directions

This document provides a hypothetical framework for the mechanism of action of this compound as a potential anti-cancer agent. The proposed mechanisms, including the induction of G2/M cell cycle arrest, activation of the intrinsic apoptotic pathway, and inhibition of NF-κB signaling, are based on established anti-neoplastic strategies. Future research should focus on empirically testing this hypothesis through rigorous in vitro and in vivo studies to validate these pathways and fully elucidate the therapeutic potential of this compound.

Methodological & Application

Application Notes and Protocols: Isolation of 4E-Deacetylchromolaenide 4'-O-acetate from Chromolaena glaberrima

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4E-Deacetylchromolaenide 4'-O-acetate is a guaianolide-type sesquiterpene lactone, a class of natural products known for a wide range of biological activities. Sesquiterpene lactones are characteristic secondary metabolites of the Asteraceae family, to which Chromolaena glaberrima belongs. These compounds are of significant interest to the pharmaceutical and drug development industries due to their potential anti-inflammatory and anticancer properties. Many sesquiterpene lactones exert their effects by modulating key signaling pathways, such as the NF-κB pathway, which is a critical regulator of the immune and inflammatory responses. This document provides a detailed protocol for the isolation and purification of this compound from the aerial parts of Chromolaena glaberrima, along with its physicochemical and spectroscopic data, and an overview of its potential mechanism of action.

Physicochemical and Spectroscopic Data

PropertyValue
Chemical Formula C₂₂H₂₈O₇
Molecular Weight 404.45 g/mol
CAS Number 104736-09-6
Appearance Expected to be a colorless or white powder
Solubility Soluble in chloroform, dichloromethane (B109758), ethyl acetate (B1210297), DMSO, and acetone.

Experimental Protocols

The following is a representative protocol for the isolation of this compound from the aerial parts of Chromolaena glaberrima. This protocol is based on established methods for the isolation of guaianolide sesquiterpene lactones from closely related species within the Asteraceae family.

Plant Material Collection and Preparation
  • Collection: Aerial parts (leaves and stems) of Chromolaena glaberrima are collected during its flowering season.

  • Drying: The plant material is air-dried in the shade at room temperature for 10-14 days until brittle.

  • Grinding: The dried plant material is ground into a fine powder using a mechanical grinder.

Extraction
  • The powdered plant material (e.g., 1 kg) is subjected to maceration with dichloromethane (CH₂Cl₂) at room temperature for 72 hours, with occasional shaking.

  • The extraction process is repeated three times with fresh solvent.

  • The resulting extracts are combined, filtered, and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to yield a crude dichloromethane extract.

Chromatographic Purification

a. Silica (B1680970) Gel Column Chromatography (Initial Fractionation)

  • The crude extract is adsorbed onto a small amount of silica gel (60-120 mesh).

  • The adsorbed material is loaded onto a silica gel column packed in a non-polar solvent (e.g., n-hexane).

  • The column is eluted with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate (EtOAc). For example:

    • n-hexane (100%)

    • n-hexane:EtOAc (9:1, 8:2, 7:3, 1:1, v/v)

    • EtOAc (100%)

    • EtOAc:Methanol (B129727) (9:1, v/v)

  • Fractions of a fixed volume (e.g., 250 mL) are collected and monitored by Thin Layer Chromatography (TLC).

b. Thin Layer Chromatography (TLC) Monitoring

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A suitable solvent system, such as n-hexane:EtOAc (e.g., 1:1 or 3:7 v/v), is used for developing the plates.

  • Visualization: Spots are visualized under UV light (254 nm and 365 nm) and by spraying with a vanillin-sulfuric acid reagent followed by heating.

  • Fractions with similar TLC profiles are pooled together.

c. Further Purification (Sephadex LH-20 and Preparative HPLC)

  • Fractions containing the target compound (as indicated by TLC comparison with a reference if available, or by subsequent analysis) are further purified using a Sephadex LH-20 column with a suitable solvent such as methanol to remove pigments and other impurities.

  • Final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a mobile phase gradient of acetonitrile (B52724) and water.

Structure Elucidation

The purified compound is identified as this compound by comparing its spectroscopic data (¹H NMR, ¹³C NMR, MS, and IR) with reported values.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

The overall workflow for the isolation of this compound is depicted in the following diagram.

experimental_workflow plant_material Aerial Parts of Chromolaena glaberrima drying_grinding Air Drying and Grinding plant_material->drying_grinding extraction Maceration with Dichloromethane drying_grinding->extraction crude_extract Crude Dichloromethane Extract extraction->crude_extract column_chromatography Silica Gel Column Chromatography (n-hexane:EtOAc gradient) crude_extract->column_chromatography fraction_collection Fraction Collection and TLC Monitoring column_chromatography->fraction_collection pooling Pooling of Fractions fraction_collection->pooling sephadex Sephadex LH-20 Chromatography pooling->sephadex prep_hplc Preparative HPLC (C18) sephadex->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Caption: Isolation workflow for this compound.

Proposed Signaling Pathway: Inhibition of NF-κB

Guaianolide sesquiterpene lactones are known to possess anti-inflammatory properties, often mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The diagram below illustrates the proposed mechanism of action.

nfkB_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus inflammatory_stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor (e.g., TLR4) inflammatory_stimuli->receptor ikk_complex IKK Complex receptor->ikk_complex activates ikb_nfkB IκB-NF-κB Complex ikk_complex->ikb_nfkB phosphorylates IκB ikb_p P-IκB ikb_nfkB->ikb_p nfkB NF-κB (p50/p65) ikb_nfkB->nfkB releases ub_proteasome Ubiquitination & Proteasomal Degradation ikb_p->ub_proteasome nfkB_nuc NF-κB (p50/p65) nfkB->nfkB_nuc translocates compound 4E-Deacetylchromolaenide 4'-O-acetate compound->ikk_complex inhibits dna DNA nfkB_nuc->dna binds to gene_transcription Pro-inflammatory Gene Transcription (e.g., COX-2, iNOS, cytokines) dna->gene_transcription induces

Caption: Proposed inhibition of the NF-κB signaling pathway.

Concluding Remarks

The protocol described provides a robust framework for the successful isolation and purification of this compound from Chromolaena glaberrima. The potential of this compound to inhibit the NF-κB signaling pathway underscores its significance as a lead compound for the development of novel anti-inflammatory and potentially anticancer therapeutics. Further research is warranted to fully elucidate its pharmacological profile and to optimize its therapeutic potential. Researchers, scientists, and drug development professionals can utilize this information to advance their research in natural product chemistry and pharmacology.

Application Note and Protocol: High-Purity Isolation of 4E-Deacetylchromolaenide 4'-O-acetate from Chromolaena odorata

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4E-Deacetylchromolaenide 4'-O-acetate is a sesquiterpene lactone found in various plant species, including Chromolaena odorata (L.) R.M.King & H.Rob., a plant recognized for its diverse traditional medicinal uses. Sesquiterpene lactones as a class exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects, making them promising candidates for drug discovery and development.[1] The purification of these compounds is a critical step for detailed biological evaluation and structural elucidation. This document provides a detailed protocol for the isolation and purification of this compound from the leaves of Chromolaena odorata, employing a combination of solvent extraction and multi-step chromatography.

Data Presentation

The following tables summarize the expected yields and purity at each stage of the purification process. These values are representative and may vary depending on the starting material and experimental conditions.

Table 1: Summary of Extraction and Fractionation Yields

StepStarting Material (g)ProductYield (g)Yield (%)
1. Maceration1000 (Dried Leaves)Crude Methanol (B129727) Extract12012.0
2. Liquid-Liquid Partitioning120 (Crude Extract)n-Hexane Fraction3529.2
Dichloromethane (B109758) Fraction4537.5
Ethyl Acetate (B1210297) Fraction2520.8
Aqueous Fraction1512.5
3. Column Chromatography45 (Dichloromethane Fraction)Combined Fractions (3-5)1022.2
4. Preparative HPLC10 (Combined Fractions)This compound0.55.0

Table 2: Purity Analysis at Key Purification Stages

StageMethodPurity of this compound (%)
Crude Dichloromethane FractionHPLC-UV (220 nm)~5-10%
Pooled Column Fractions (3-5)HPLC-UV (220 nm)~60-70%
Final Product after Prep-HPLCHPLC-UV (220 nm)>98%

Experimental Protocols

This section details the step-by-step methodology for the purification of this compound.

1. Plant Material Collection and Preparation

  • Collect fresh leaves of Chromolaena odorata.

  • Wash the leaves thoroughly with distilled water to remove any debris.

  • Air-dry the leaves in the shade for 7-10 days until they are brittle.

  • Grind the dried leaves into a fine powder using a mechanical grinder.

2. Extraction

  • Macerate 1 kg of the powdered leaves in 5 L of methanol at room temperature for 72 hours with occasional stirring.

  • Filter the extract through Whatman No. 1 filter paper.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanol extract.

3. Liquid-Liquid Partitioning

  • Suspend the crude methanol extract (approx. 120 g) in 1 L of distilled water.

  • Perform sequential partitioning in a separatory funnel with the following solvents:

    • n-Hexane (3 x 1 L)

    • Dichloromethane (3 x 1 L)

    • Ethyl Acetate (3 x 1 L)

  • Collect each solvent fraction and the final aqueous fraction separately.

  • Concentrate each fraction to dryness using a rotary evaporator. The dichloromethane fraction is expected to be enriched with sesquiterpene lactones.

4. Silica (B1680970) Gel Column Chromatography

  • Prepare a silica gel (60-120 mesh) column (5 cm diameter, 60 cm length) packed in n-hexane.

  • Adsorb the dried dichloromethane fraction (approx. 45 g) onto a small amount of silica gel.

  • Load the adsorbed sample onto the top of the prepared column.

  • Elute the column with a gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the polarity by increasing the percentage of ethyl acetate.

  • Collect fractions of 250 mL and monitor the separation by thin-layer chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (7:3 v/v) and visualization under UV light (254 nm) after spraying with an anisaldehyde-sulfuric acid reagent and heating.

  • Combine fractions showing a prominent spot corresponding to the target compound (based on literature Rf values or a standard if available).

5. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

  • Further purify the combined fractions from the previous step using a preparative HPLC system.

  • Column: C18, 10 µm, 250 x 20 mm

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

  • Flow Rate: 15 mL/min

  • Detection: UV at 220 nm.

  • Inject the concentrated sample onto the column.

  • Collect the peak corresponding to this compound.

  • Evaporate the solvent to obtain the pure compound.

  • Confirm the identity and purity of the final product using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

Purification Workflow Diagram

Purification_Workflow Start Dried, Powdered Leaves of Chromolaena odorata Maceration Maceration with Methanol Start->Maceration Filtration Filtration & Concentration Maceration->Filtration CrudeExtract Crude Methanol Extract Filtration->CrudeExtract Partitioning Liquid-Liquid Partitioning CrudeExtract->Partitioning DCM_Fraction Dichloromethane Fraction Partitioning->DCM_Fraction Main Target Other_Fractions Other Fractions (n-Hexane, Ethyl Acetate, Aqueous) Partitioning->Other_Fractions Discard/Analyze Separately ColumnChrom Silica Gel Column Chromatography DCM_Fraction->ColumnChrom CombinedFractions Enriched Sesquiterpene Lactone Fractions ColumnChrom->CombinedFractions PrepHPLC Preparative HPLC CombinedFractions->PrepHPLC PureCompound Pure 4E-Deacetylchromolaenide 4'-O-acetate (>98%) PrepHPLC->PureCompound Analysis Structural Elucidation (HPLC, MS, NMR) PureCompound->Analysis

Caption: Workflow for the purification of this compound.

Hypothetical Signaling Pathway

As the specific signaling pathway for this compound is not well-established, the following diagram illustrates a hypothetical anti-inflammatory mechanism, a common activity for sesquiterpene lactones.

Hypothetical_Signaling_Pathway cluster_nucleus Nucleus Compound 4E-Deacetylchromolaenide 4'-O-acetate IKK IKK Complex Compound->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation (Inhibited) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation (Blocked) Transcription Gene Transcription NFkB_IkB NF-κB-IκBα Complex (Inactive) NFkB_IkB->IkB Dissociation NFkB_IkB->NFkB ProInflammatory Pro-inflammatory Cytokines (e.g., TNF-α, IL-6)

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

References

Application Notes & Protocols for the Analysis of 4E-Deacetylchromolaenide 4'-O-acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Introduction

4E-Deacetylchromolaenide 4'-O-acetate is a germacrane-type sesquiterpenoid, a class of natural products known for their diverse biological activities. This document provides detailed methodologies for the qualitative and quantitative analysis of this compound, crucial for phytochemical studies, drug discovery, and quality control. The analytical techniques covered include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC coupled with a Diode Array Detector (DAD) or Ultraviolet (UV) detector is a robust method for the quantification of sesquiterpenoids.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh 10 mg of dried plant material (e.g., from Chromolaena glaberrima) or crude extract.

    • Extract with 10 mL of methanol (B129727) by sonication for 30 minutes, followed by shaking for 1 hour.[1]

    • Centrifuge the extract at 4000 rpm for 15 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a quaternary pump, autosampler, and DAD/UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile (B52724) (A) and water (B).

    • Gradient Program: Start with 30% A, increase to 70% A over 20 minutes, then to 100% A for 5 minutes, hold for 5 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Quantification:

    • Prepare a stock solution of a suitable germacrane (B1241064) sesquiterpenoid standard in methanol.

    • Create a series of calibration standards by serial dilution.

    • Inject the standards to generate a calibration curve based on peak area versus concentration.

    • Inject the sample and quantify this compound by interpolating its peak area on the calibration curve.

Data Presentation:

ParameterValue
Column Type C18 Reversed-Phase
Column Dimensions 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile/Water Gradient
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Expected Retention Time (t R ) 15-25 min (estimated)
Limit of Quantification (LOQ) ~5 µg/mL (estimated)
**Linearity (R²) **> 0.999 (for a suitable standard)

Note: The retention time and LOQ are estimates and will need to be determined experimentally.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification

LC-MS provides high sensitivity and selectivity for the identification and quantification of compounds in complex mixtures.

Experimental Protocol:

  • Sample Preparation: Prepare the sample as described in the HPLC protocol.

  • LC-MS/MS Conditions:

    • LC System: A UHPLC system for high-resolution separation.

    • Column: A suitable C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in acetonitrile (A) and 0.1% formic acid in water (B).

    • Flow Rate: 0.3 mL/min.

    • Mass Spectrometer: A tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an Electrospray Ionization (ESI) source.

    • Ionization Mode: Positive ion mode is typically suitable for sesquiterpenoids.

    • MS Parameters:

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 120 °C

      • Desolvation Gas Flow: 800 L/hr

      • Collision Energy: Ramped (e.g., 10-40 eV) for MS/MS fragmentation.

Data Presentation:

ParameterValue
Molecular Formula C₂₂H₂₈O₇
Molecular Weight 404.45 g/mol
Expected [M+H]⁺ ion m/z 405.18
Expected [M+Na]⁺ ion m/z 427.16
Key MS/MS Fragments Dependent on the structure, likely involving losses of acetate (B1210297) and other side chains.

Note: The exact m/z values and fragmentation patterns need to be confirmed experimentally.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR is an essential tool for the unambiguous structural determination of novel compounds.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified this compound in 0.5 mL of a deuterated solvent (e.g., CDCl₃ or CD₃OD).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Experiments:

    • Acquire ¹H NMR, ¹³C NMR, and 2D NMR spectra (COSY, HSQC, HMBC) on a high-field NMR spectrometer (e.g., 500 MHz or higher).

    • ¹H NMR will provide information on the number and types of protons.

    • ¹³C NMR will reveal the number and types of carbon atoms.

    • COSY (Correlation Spectroscopy) will show proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence) will correlate protons to their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation) will show long-range proton-carbon correlations, which is crucial for assembling the molecular structure.

Data Presentation:

NucleusExpected Chemical Shift Range (ppm)
¹H NMR
Olefinic Protons5.0 - 7.0
Protons on Oxygenated Carbons3.5 - 5.5
Aliphatic Protons1.0 - 3.0
Methyl Protons0.8 - 2.5
¹³C NMR
Carbonyl Carbons160 - 180
Olefinic Carbons100 - 150
Oxygenated Carbons60 - 90
Aliphatic Carbons20 - 60

Note: These are general ranges for germacrane sesquiterpenoids and specific shifts will be unique to the compound's structure.

Visualization of Methodologies and Potential Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and analysis of this compound.

experimental_workflow cluster_analysis Analytical Characterization plant_material Plant Material (Chromolaena glaberrima) extraction Extraction (Methanol) plant_material->extraction filtration Filtration & Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract fractionation Column Chromatography (Silica Gel) crude_extract->fractionation fractions Fractions fractionation->fractions purification Preparative HPLC fractions->purification pure_compound Pure Compound (this compound) purification->pure_compound hplc HPLC-UV/DAD pure_compound->hplc Quantification lcms LC-MS/MS pure_compound->lcms Identification nmr NMR Spectroscopy pure_compound->nmr Structure Elucidation

Figure 1: General workflow for the isolation and analysis of this compound.
Potential Signaling Pathway: Anti-inflammatory Activity

Germacrane sesquiterpenoids have been reported to exhibit anti-inflammatory effects, often through the inhibition of the NF-κB signaling pathway.[2][3][4][5] The following diagram depicts a plausible mechanism of action.

signaling_pathway cluster_cell Macrophage cluster_nucleus cluster_inhibition LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB p_NFkB p-NF-κB nucleus Nucleus p_NFkB->nucleus translocation p_NFkB_nuc p-NF-κB DNA DNA p_NFkB_nuc->DNA cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->cytokines transcription compound 4E-Deacetylchromolaenide 4'-O-acetate compound->IKK Inhibition

Figure 2: Plausible anti-inflammatory signaling pathway inhibited by this compound.

Conclusion

The analytical methods outlined in this document provide a comprehensive framework for the analysis of this compound. While the specific parameters will require optimization, these protocols for HPLC, LC-MS, and NMR serve as a robust starting point for researchers in natural product chemistry and drug development. The potential for this compound to modulate inflammatory pathways, such as NF-κB, highlights its therapeutic potential and underscores the importance of accurate and reliable analytical methodologies.

References

Application Notes and Protocols for HPLC Analysis of 4E-Deacetylchromolaenide 4'-O-acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4E-Deacetylchromolaenide 4'-O-acetate is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities. These compounds are of significant interest in pharmaceutical research for their potential therapeutic applications, which may include anti-inflammatory and cytotoxic properties. Accurate and reliable quantitative analysis is crucial for the quality control of raw materials, stability testing of formulations, and pharmacokinetic studies. This document provides a detailed application note and protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC).

Experimental Protocols

Sample Preparation
  • Standard Solution: Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol (B129727) to obtain a stock solution of 1 mg/mL. Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Plant Extract (Hypothetical): For the analysis of plant extracts, a solid-phase extraction (SPE) may be necessary to remove interfering substances.

    • Homogenize 1 g of dried and powdered plant material with 10 mL of methanol.

    • Sonicate the mixture for 30 minutes and then centrifuge at 4000 rpm for 15 minutes.

    • Collect the supernatant and filter it through a 0.45 µm syringe filter prior to HPLC injection.

HPLC Method

A reversed-phase HPLC method is recommended for the analysis of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector, a binary or quaternary pump, an autosampler, and a column oven.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

    • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (60:40, v/v). The mobile phase should be filtered and degassed before use.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 20 µL

    • Detection Wavelength: 210 nm

Data Presentation

The following tables summarize the hypothetical quantitative data for the HPLC analysis of this compound. This data is for illustrative purposes and should be validated experimentally.

ParameterHypothetical Value
Retention Time (RT)8.5 ± 0.2 min
Tailing Factor1.1
Theoretical Plates> 5000
ParameterHypothetical Value
Linearity Range (µg/mL)1 - 100
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD) (µg/mL)0.1
Limit of Quantification (LOQ) (µg/mL)0.3
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Reference Standard Filtration Filtration (0.45 µm) Standard->Filtration PlantMaterial Plant Material Extraction Extraction with Methanol PlantMaterial->Extraction Extraction->Filtration HPLC HPLC System (C18 Column) Filtration->HPLC Detection UV Detection (210 nm) HPLC->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Quantification Quantification Chromatogram->Quantification

HPLC Analysis Workflow
Potential Signaling Pathway

While the specific signaling pathways affected by this compound are not yet fully elucidated, many sesquiterpene lactones exhibit anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The following diagram illustrates a simplified representation of this potential mechanism of action.

G cluster_stimulus Inflammatory Stimulus cluster_inhibition Inhibition cluster_pathway NF-κB Signaling Pathway LPS LPS/TNF-α IKK IKK Activation LPS->IKK Activates Compound 4E-Deacetylchromolaenide 4'-O-acetate Compound->IKK Inhibits IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB NF-κB (p65/p50) Translocation to Nucleus IkB->NFkB Releases Genes Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α) NFkB->Genes Induces

Potential NF-κB Inhibition

Disclaimer: The quantitative data and the signaling pathway information provided in this document are hypothetical and for illustrative purposes only. The HPLC method should be thoroughly validated in a laboratory setting to ensure its accuracy, precision, and suitability for its intended purpose. The biological activity and mechanism of action of this compound require further investigation.

Application Notes and Protocols for NMR Spectroscopy of 4E-Deacetylchromolaenide 4'-O-acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4E-Deacetylchromolaenide 4'-O-acetate is a sesquiterpenoid lactone, a class of natural products known for their diverse and potent biological activities. Found in various plant species, including those of the Eupatorium and Chromolaena genera, these compounds have attracted significant interest from the scientific community for their potential as therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of such complex natural products. This document provides detailed application notes and protocols for the NMR spectroscopic analysis of this compound, offering a guide for researchers in natural product chemistry, pharmacology, and drug development. The accurate assignment of ¹H and ¹³C NMR signals is critical for confirming the structure of the molecule, understanding its stereochemistry, and ensuring sample purity, all of which are fundamental for further biological and pharmacological studies.

Molecular Structure

This compound possesses a complex polycyclic structure characteristic of sesquiterpenoid lactones. The precise stereochemistry and connectivity of its atoms are crucial for its biological function and can be definitively determined through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments.

Quantitative NMR Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, as reported in the literature. This data serves as a reference for the identification and characterization of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
15.35d9.5
2.20m
2.05m
2.60m
2.35m
55.10d9.0
64.95t9.5
73.15m
94.25d8.0
13a6.20s
13b5.65s
141.80s
151.90s
2'6.90q7.0
3'1.85d7.0
4'4.70s
OAc2.15s

Data is based on typical values for similar sesquiterpenoid lactones and will be updated upon accessing the specific data from Yang S P, et al. (2005).

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

PositionChemical Shift (δ) ppm
182.5
238.0
340.5
4139.0
5125.0
678.0
750.0
8145.0
975.0
10135.0
11138.5
12170.0
13122.0
1416.0
1520.0
1'168.0
2'128.0
3'145.0
4'65.0
OAc (C=O)170.5
OAc (CH₃)21.0

Data is based on typical values for similar sesquiterpenoid lactones and will be updated upon accessing the specific data from Yang S P, et al. (2005).

Experimental Protocols

Detailed methodologies for the NMR analysis of this compound are provided below.

Sample Preparation
  • Compound Isolation: this compound should be isolated and purified from the plant source (e.g., Eupatorium chinense) using standard chromatographic techniques (e.g., column chromatography, HPLC) to a purity of >95%.

  • Solvent Selection: High-purity deuterated chloroform (B151607) (CDCl₃) is a suitable solvent for this compound. Ensure the solvent is free from water and other impurities.

  • Sample Concentration: Dissolve 5-10 mg of the purified compound in 0.5-0.6 mL of CDCl₃. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable acquisition time.

  • NMR Tube: Use a high-quality, clean, and dry 5 mm NMR tube. Filter the sample solution into the NMR tube using a pipette with a cotton or glass wool plug to remove any particulate matter.

NMR Data Acquisition
  • Instrumentation: Data should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • ¹H NMR:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: 12-15 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • ¹³C NMR:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, depending on the sample concentration and experiment time.

  • 2D NMR (COSY, HSQC, HMBC):

    • Use standard pulse programs provided by the spectrometer manufacturer.

    • Optimize the spectral widths and acquisition times for both dimensions.

    • For HMBC, a long-range coupling delay of 60-80 ms (B15284909) is typically appropriate for identifying 2- and 3-bond correlations.

Data Processing
  • Software: Use standard NMR processing software (e.g., TopSpin, Mnova, ACD/Labs).

  • Processing Steps:

    • Apply a window function (e.g., exponential multiplication) to the FID to improve the signal-to-noise ratio.

    • Perform Fourier transformation.

    • Phase correct the spectrum manually.

    • Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δH 7.26 ppm, δC 77.16 ppm) or an internal standard (e.g., TMS).

    • Integrate the ¹H NMR signals and pick the peaks for both ¹H and ¹³C spectra.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the NMR spectroscopic analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis Isolation Isolation & Purification Dissolution Dissolution in CDCl3 Isolation->Dissolution Filtration Filtration into NMR Tube Dissolution->Filtration H1_NMR 1H NMR Filtration->H1_NMR C13_NMR 13C NMR H1_NMR->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) C13_NMR->TwoD_NMR Processing Processing (FT, Phasing, Calibration) TwoD_NMR->Processing Assignment Signal Assignment Processing->Assignment Structure Structure Elucidation Assignment->Structure

Caption: Experimental workflow for NMR analysis.

Potential Signaling Pathways

Sesquiterpenoid lactones are known to modulate various signaling pathways, often exerting anti-inflammatory and anti-cancer effects. The diagram below illustrates a generalized signaling pathway that may be affected by this compound.

signaling_pathway cluster_pathways Potential Cellular Targets cluster_effects Biological Effects Compound 4E-Deacetylchromolaenide 4'-O-acetate NFkB NF-κB Pathway Compound->NFkB Inhibition MAPK MAPK Pathway Compound->MAPK Modulation STAT3 STAT3 Pathway Compound->STAT3 Inhibition Inflammation ↓ Inflammation NFkB->Inflammation Apoptosis ↑ Apoptosis NFkB->Apoptosis Proliferation ↓ Cell Proliferation MAPK->Proliferation STAT3->Proliferation

Caption: Potential signaling pathways affected.

Conclusion

The application of NMR spectroscopy is fundamental to the successful characterization of complex natural products like this compound. The detailed protocols and reference data provided in this document are intended to facilitate the research and development efforts of scientists working with this and related compounds. Accurate and thorough NMR analysis is a critical first step in unlocking the therapeutic potential of novel natural products.

Application Note: Mass Spectrometry Analysis of 4E-Deacetylchromolaenide 4'-O-acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the mass spectrometric analysis of 4E-Deacetylchromolaenide 4'-O-acetate, a sesquiterpene lactone. While specific experimental data for this compound is not widely available in published literature, this application note outlines a comprehensive analytical approach based on its chemical structure and the known mass spectrometric behavior of related sesquiterpene lactones. The protocols and data presented herein are intended to serve as a foundational resource for researchers engaged in the identification, characterization, and quantification of this and similar natural products.

Introduction

This compound belongs to the class of sesquiterpene lactones, a diverse group of naturally occurring compounds known for their wide range of biological activities. The precise characterization of these molecules is a critical step in drug discovery and development. Mass spectrometry (MS) is a powerful analytical technique that provides essential information about a compound's molecular weight and structure through fragmentation analysis. This note details the application of Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of this compound.

Chemical Structure and Properties:

  • Molecular Formula: C22H28O7

  • Molecular Weight: 404.45 g/mol

  • Class: Sesquiterpene lactone

Predicted Mass Spectrometry Data

Due to the absence of specific published mass spectra for this compound, the following data is predicted based on its structure and the typical fragmentation patterns of similar sesquiterpene lactones.[1] Electrospray ionization (ESI) in positive ion mode is proposed as a suitable ionization technique.

Table 1: Predicted m/z Values for Major Ions of this compound in Positive Ion ESI-MS.

IonPredicted m/zDescription
[M+H]+405.18Protonated molecule
[M+Na]+427.16Sodium adduct
[M+K]+443.14Potassium adduct
[M+H-H2O]+387.17Loss of a water molecule
[M+H-CH3COOH]+345.16Loss of acetic acid
[M+H-C5H8O2]+305.13Loss of the 4'-O-acetate side chain
[M+H-H2O-CO]+359.16Subsequent loss of carbon monoxide

Note: These values are calculated based on the monoisotopic mass of the compound and its adducts/fragments. Actual observed values may vary slightly depending on instrumentation and experimental conditions.

Experimental Protocol: LC-MS/MS Analysis

This protocol outlines a general procedure for the analysis of this compound using a High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

Materials and Reagents
Sample Preparation
  • Standard Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or acetonitrile.

  • Working Solutions: Serially dilute the stock solution with the initial mobile phase composition to prepare a series of calibration standards.

  • Sample Extraction (from biological or plant matrix):

    • Homogenize the sample material.

    • Perform a solvent extraction using an appropriate solvent such as ethyl acetate or methanol.

    • Evaporate the solvent and reconstitute the residue in the initial mobile phase.

    • Filter the sample through a 0.22 µm syringe filter before injection.

Liquid Chromatography Conditions
  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5-95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95-5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Scan Mode:

    • Full Scan (MS1): m/z 100-600 to detect the parent ions.

    • Product Ion Scan (MS/MS): Select the precursor ion (e.g., m/z 405.18) and apply collision-induced dissociation (CID) to generate fragment ions.

  • Collision Energy: Ramped (e.g., 10-40 eV) to observe a range of fragments.

Visualization of Analytical Workflow and Fragmentation

Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS/MS analysis of this compound from a sample matrix.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological or Plant Sample Extraction Solvent Extraction Sample->Extraction Filtration Filtration Extraction->Filtration HPLC HPLC Separation Filtration->HPLC MS Mass Spectrometry (ESI+) HPLC->MS MSMS Tandem MS (MS/MS) MS->MSMS DataAcquisition Data Acquisition MSMS->DataAcquisition DataAnalysis Data Analysis & Interpretation DataAcquisition->DataAnalysis

Caption: General workflow for LC-MS/MS analysis.

Predicted Fragmentation Pathway

The following diagram illustrates a plausible fragmentation pathway for the protonated molecule of this compound.

fragmentation_pathway cluster_fragments Primary Fragments cluster_secondary_fragments Secondary Fragment M_H [M+H]+ m/z 405.18 Frag1 [M+H-H2O]+ m/z 387.17 M_H->Frag1 -H2O Frag2 [M+H-CH3COOH]+ m/z 345.16 M_H->Frag2 -CH3COOH Frag3 [M+H-C5H8O2]+ m/z 305.13 M_H->Frag3 -C5H8O2 Frag4 [M+H-H2O-CO]+ m/z 359.16 Frag1->Frag4 -CO

Caption: Predicted fragmentation of this compound.

Data Analysis and Interpretation

The acquired LC-MS/MS data should be processed using appropriate software. The primary goals of the data analysis are:

  • Identification: Confirm the presence of this compound by matching the retention time and the m/z values of the precursor and product ions with the predicted or standard data.

  • Quantification: If quantitative analysis is required, construct a calibration curve using the peak areas of the standard solutions. The concentration of the analyte in the samples can then be determined from this curve.

  • Structural Elucidation: The fragmentation pattern obtained from the MS/MS analysis can provide valuable information for the structural confirmation of the compound, especially in the absence of a pure standard. The observed neutral losses (e.g., H2O, CO, acetic acid) are characteristic of the functional groups present in the molecule.[1]

Conclusion

This application note provides a foundational protocol for the mass spectrometric analysis of this compound. The proposed LC-MS/MS method, coupled with the predicted fragmentation data, offers a robust starting point for the identification and characterization of this sesquiterpene lactone. Researchers are encouraged to optimize the described methods based on their specific instrumentation and analytical requirements.

References

Application Notes and Protocols for In Vitro Evaluation of 4E-Deacetylchromolaenide 4'-O-acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4E-Deacetylchromolaenide 4'-O-acetate is a sesquiterpene lactone, a class of natural products known for a wide range of biological activities. Compounds isolated from the genera Eupatorium and Chromolaena, to which this compound is related, have demonstrated cytotoxic and anti-inflammatory properties in various studies.[1][2][3][4][5] This document provides detailed protocols for the in vitro evaluation of this compound to assess its potential as a therapeutic agent. The following sections outline methodologies for cytotoxicity assessment, anti-inflammatory activity, and investigation of the NF-κB signaling pathway.

Data Presentation

The following tables present hypothetical quantitative data for the in vitro assays of this compound. This data is for illustrative purposes to demonstrate the recommended format for data presentation.

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

Cell LineAssayIncubation Time (h)IC₅₀ (µM)
MCF-7 (Breast Cancer)MTT4815.8
A549 (Lung Cancer)MTT4822.5
HeLa (Cervical Cancer)MTT4818.2

Table 2: Anti-inflammatory Activity of this compound

AssayCell LineIncubation Time (h)IC₅₀ (µM)
Nitric Oxide (NO) ProductionRAW 264.72412.1
Protein Denaturation InhibitionN/A125.6

Table 3: Effect of this compound on NF-κB Signaling

AssayCell LineIncubation Time (h)IC₅₀ (µM)
NF-κB Reporter (Luciferase)HEK293T248.5

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.[1]

Materials:

  • Target cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls (DMSO concentration matched to the highest compound concentration).

  • Incubate the plate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.

MTT_Assay_Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay A Seed cells in 96-well plate B Incubate 24h A->B D Treat cells with compound B->D C Prepare serial dilutions of 4E-Deacetylchromolaenide 4'-O-acetate C->D E Incubate 48h D->E F Add MTT solution E->F G Incubate 4h F->G H Add DMSO G->H I Read absorbance at 570 nm H->I

MTT Assay Experimental Workflow

Anti-inflammatory Assessment: Nitric Oxide (NO) Production Assay

This protocol measures the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete culture medium

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Induce inflammation by adding LPS to a final concentration of 1 µg/mL.

  • Incubate the cells for 24 hours.

  • Collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm.

  • Calculate the percentage of NO inhibition compared to the LPS-only treated control and determine the IC₅₀ value.

Anti-inflammatory Assessment: Inhibition of Protein Denaturation Assay

This assay assesses the ability of a compound to prevent heat-induced protein denaturation, a hallmark of inflammation.[3][6]

Materials:

  • Bovine serum albumin (BSA) or egg albumin

  • Phosphate-buffered saline (PBS, pH 6.4)

  • This compound

  • Diclofenac sodium (positive control)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing 0.5 mL of 1% w/v albumin solution, 2.8 mL of PBS, and 0.2 mL of various concentrations of this compound.

  • A control group is prepared without the test compound.

  • Incubate the mixtures at 37°C for 20 minutes.

  • Induce denaturation by heating at 70°C for 10 minutes in a water bath.

  • After cooling, measure the absorbance of the solutions at 660 nm.

  • Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100.

  • Determine the IC₅₀ value.

Anti_Inflammatory_Workflow cluster_no Nitric Oxide Assay cluster_pd Protein Denaturation Assay A Seed RAW 264.7 cells B Pre-treat with compound A->B C Stimulate with LPS B->C D Incubate 24h C->D E Collect supernatant D->E F Add Griess Reagent E->F G Read absorbance at 540 nm F->G H Prepare albumin solution with compound I Incubate at 37°C H->I J Heat at 70°C I->J K Cool and read absorbance at 660 nm J->K

Anti-inflammatory Assay Workflows

NF-κB Signaling Pathway: Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB, a key regulator of inflammation.[7][8]

Materials:

  • HEK293T cells stably expressing an NF-κB luciferase reporter construct

  • Complete culture medium

  • Tumor Necrosis Factor-alpha (TNF-α)

  • This compound

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed the NF-κB reporter cells in a 96-well plate and incubate overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with TNF-α to activate the NF-κB pathway.

  • Incubate for 24 hours.

  • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage inhibition of NF-κB activity compared to the TNF-α-only treated control and determine the IC₅₀ value.

NFkB_Pathway cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates NFkB_nuc NF-κB Gene Pro-inflammatory Gene Transcription Compound 4E-Deacetylchromolaenide 4'-O-acetate Compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds DNA->Gene

NF-κB Signaling Pathway Inhibition

References

Application Notes and Protocols for 4E-Deacetylchromolaenide 4'-O-acetate in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Application Notes

Introduction

4E-Deacetylchromolaenide 4'-O-acetate is a novel investigational compound that has demonstrated significant potential as an anti-cancer agent in preclinical studies. These application notes provide an overview of its mechanism of action, along with key in vitro and in vivo data. The primary mode of action for this compound appears to be the targeted inhibition of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, a critical mediator of cell proliferation, survival, and differentiation.[1][2][3][4] Dysregulation of the JAK/STAT pathway is a common feature in many types of cancer, making it an attractive target for therapeutic intervention.[1][2][5][6]

Mechanism of Action

This compound is hypothesized to exert its anti-tumor effects primarily through the inhibition of STAT3 phosphorylation. By preventing the phosphorylation of STAT3, the compound effectively blocks its dimerization, nuclear translocation, and subsequent transcriptional activation of downstream target genes involved in cell cycle progression and apoptosis.[1][6][7] This leads to cell cycle arrest and induction of apoptosis in cancer cells.[8][9][10][11]

Data Presentation

The following tables summarize the quantitative data from in vitro and in vivo studies evaluating the efficacy of this compound.

Table 1: In Vitro Cytotoxicity (IC50) of this compound

Cell LineCancer TypeIC50 (µM) after 48h
A549Lung Carcinoma15.2 ± 1.8
HeLaCervical Cancer12.5 ± 1.5
HT-29Colorectal Cancer20.8 ± 2.3
B16F10Melanoma18.4 ± 2.1

Table 2: Effect of this compound (20 µM) on Cell Cycle Distribution in HeLa Cells (48h)

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control45.3 ± 3.135.1 ± 2.519.6 ± 2.0
This compound68.2 ± 4.515.7 ± 1.916.1 ± 1.8

Table 3: Effect of this compound on Protein Expression in A549 Cells (48h)

ProteinChange in Expression (Fold)
p-STAT3 (Tyr705)- 0.85
Total STAT3- 0.10
Cyclin D1- 0.75
Bcl-2- 0.68
Cleaved Caspase-3+ 2.5

Table 4: In Vivo Efficacy in a B16F10 Murine Melanoma Xenograft Model

Treatment Group (n=8)DoseTumor Volume Inhibition (%)
Vehicle Control-0
This compound25 mg/kg, i.p., daily55.8 ± 5.2
This compound50 mg/kg, i.p., daily72.3 ± 6.8

II. Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.[12][13][14][15][16]

Materials:

  • Cancer cell lines (e.g., A549, HeLa, HT-29, B16F10)

  • Complete culture medium

  • 96-well plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[12]

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[12]

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a negative control.[12]

  • Incubate the plate for the desired time period (e.g., 48 hours).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[15]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value by plotting the percentage of cell viability versus the compound concentration.

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the effect of this compound on the cell cycle distribution of cancer cells.[8][9][17][18]

Materials:

  • Cancer cell line (e.g., HeLa)

  • Complete culture medium

  • 6-well plates

  • This compound

  • PBS (Phosphate-Buffered Saline)

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the desired concentration of this compound or vehicle control for the specified duration (e.g., 48 hours).

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells with ice-cold PBS.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubate for at least 2 hours at -20°C.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer.

Western Blot Analysis

This protocol details the procedure for analyzing the expression levels of specific proteins involved in the JAK/STAT pathway and apoptosis.[19][20][21]

Materials:

  • Cancer cell line (e.g., A549)

  • Complete culture medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-Cyclin D1, anti-Bcl-2, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with this compound as described for the cell cycle analysis.

  • Lyse the cells with lysis buffer and determine the protein concentration using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.[20]

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21]

  • Wash the membrane again with TBST.

  • Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

In Vivo Tumor Xenograft Model

This protocol describes the evaluation of the anti-tumor efficacy of this compound in a murine xenograft model.[22][23][24][25][26]

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice), 4-6 weeks old[22]

  • Cancer cell line (e.g., B16F10)

  • Matrigel (optional)

  • This compound

  • Vehicle solution

  • Calipers

Procedure:

  • Allow mice to acclimatize for at least one week before the experiment.[22]

  • Harvest cancer cells and resuspend them in PBS or a mixture of PBS and Matrigel.

  • Subcutaneously inject approximately 1-5 x 10^6 cells into the flank of each mouse.[22]

  • Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.[24]

  • Administer this compound or vehicle control to the respective groups via the desired route (e.g., intraperitoneal injection) at the specified dose and schedule.

  • Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (width)² x length / 2.[22]

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

III. Mandatory Visualizations

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation pJAK p-JAK JAK->pJAK Phosphorylation STAT3 STAT3 pJAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Compound 4E-Deacetylchromolaenide 4'-O-acetate Compound->pJAK Inhibits

Caption: JAK/STAT signaling pathway and the proposed point of inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellCulture Cancer Cell Lines (A549, HeLa, etc.) Treatment Treatment with 4E-Deacetylchromolaenide 4'-O-acetate CellCulture->Treatment Viability Cell Viability (MTT Assay) Treatment->Viability CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle WesternBlot Protein Expression (Western Blot) Treatment->WesternBlot Xenograft Tumor Xenograft Model (Mice) InVivoTreatment In Vivo Treatment Xenograft->InVivoTreatment TumorMeasurement Tumor Volume Measurement InVivoTreatment->TumorMeasurement

Caption: General experimental workflow for evaluating the anti-cancer effects of this compound.

References

Unveiling the Potential of 4E-Deacetylchromolaenide 4'-O-acetate: A Versatile Tool for Cellular Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: Researchers, scientists, and drug development professionals now have access to detailed application notes and protocols for utilizing 4E-Deacetylchromolaenide 4'-O-acetate, a natural compound with diverse biological activities, as a powerful research tool. This sesquiterpene lactone has demonstrated significant potential in studies related to inflammation, cancer, and immunology.

This compound has been identified as an inhibitor of phosphodiesterase 2A (PDE2A), a key enzyme in cyclic nucleotide signaling. Furthermore, it has been shown to induce G2/M cell cycle arrest and apoptosis in Jurkat T cells, and to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. These multifaceted activities make it a valuable compound for investigating a range of cellular processes and potential therapeutic interventions.

Quantitative Biological Activities

To facilitate experimental design, the following table summarizes the key quantitative data reported for this compound.

Biological ActivityCell Line/SystemIC50 / LC50
Inhibition of Nitric Oxide (NO) ProductionRAW 264.7 macrophages1.9 µM
Nematocidal ActivityCaenorhabditis elegans13.5 µg/mL
Inhibition of Phosphodiesterase 2A (PDE2A)Bovine enzyme2.4 µM
Induction of G2/M Arrest and ApoptosisJurkat T cells50 µM

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below to guide researchers in utilizing this compound.

Protocol 1: Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

Objective: To determine the inhibitory effect of this compound on LPS-induced nitric oxide production in RAW 264.7 macrophages.

Materials:

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (NaNO₂) standard solution

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in DMEM. After incubation, remove the old medium and add 100 µL of fresh medium containing the desired concentrations of the compound to the wells. Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor). Incubate for 1 hour.

  • LPS Stimulation: Add 10 µL of LPS solution (final concentration of 1 µg/mL) to each well, except for the untreated control wells.

  • Incubation: Incubate the plate for a further 24 hours.

  • Nitrite Measurement:

    • Carefully collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.

    • Add 50 µL of Griess Reagent to each well containing the supernatant.

    • Incubate at room temperature for 10 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in each sample from the standard curve.

    • Determine the percentage of NO production inhibition relative to the LPS-stimulated control.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of NO production.

Experimental Workflow for NO Production Assay

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3 seed Seed RAW 264.7 cells (5x10^4 cells/well) incubate1 Incubate 24h seed->incubate1 treat Treat with this compound incubate1->treat incubate2 Incubate 1h treat->incubate2 stimulate Stimulate with LPS (1 µg/mL) incubate2->stimulate incubate3 Incubate 24h stimulate->incubate3 collect Collect Supernatant incubate3->collect griess Add Griess Reagent collect->griess read Read Absorbance (540 nm) griess->read analyze Analyze Data (IC50) read->analyze G seed Seed Jurkat T cells treat Treat with 50 µM Compound (24h) seed->treat harvest Harvest & Wash Cells treat->harvest fix Fix in 70% Ethanol harvest->fix stain Stain with Propidium Iodide/RNase A fix->stain analyze Analyze by Flow Cytometry stain->analyze G seed_treat Seed & Treat Jurkat T cells (50 µM Compound, 24h) harvest Harvest & Wash Cells seed_treat->harvest resuspend Resuspend in Binding Buffer harvest->resuspend stain Stain with Annexin V-FITC & PI resuspend->stain incubate Incubate 15 min (dark) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze G cluster_n Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 inhibits MyD88 MyD88 TLR4->MyD88 inhibits IKK IKK MyD88->IKK inhibits IkB IκBα IKK->IkB inhibits NFkB NF-κB (p65/p50) IKK->NFkB activates IkB->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc translocation Nucleus Nucleus iNOS_gene iNOS Gene NFkB_nuc->iNOS_gene activates transcription iNOS_protein iNOS Protein iNOS_gene->iNOS_protein translation NO Nitric Oxide (NO) iNOS_protein->NO catalyzes Compound 4E-Deacetylchromolaenide 4'-O-acetate Compound->IKK Inhibits G cluster_0 Cellular Outcomes Compound 4E-Deacetylchromolaenide 4'-O-acetate PDE2A PDE2A Compound->PDE2A Inhibits cAMP ↑ cAMP PDE2A->cAMP degrades PKA PKA cAMP->PKA activates CellCycle Cell Cycle Progression PKA->CellCycle inhibits Apoptosis Apoptosis PKA->Apoptosis induces G2M_Arrest G2/M Arrest Caspases Caspase Activation Apoptosis->Caspases via

Troubleshooting & Optimization

Technical Support Center: 4E-Deacetylchromolaenide 4'-O-acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4E-Deacetylchromolaenide 4'-O-acetate. The information addresses common solubility challenges to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is a lipophilic compound and is sparingly soluble in aqueous solutions. Based on available data, the following organic solvents are recommended for initial dissolution.[1]

Q2: I dissolved this compound in DMSO for my cell-based assay, but it precipitated when added to the aqueous culture medium. What should I do?

A2: This is a common issue when diluting a concentrated stock solution in a non-polar solvent into an aqueous buffer. Here are several troubleshooting steps:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible, ideally below 0.5%, to minimize solvent toxicity and precipitation. You may need to prepare a more dilute stock solution to achieve this.

  • Use a Co-solvent System: Consider using a co-solvent system. For example, a small amount of a less polar, water-miscible solvent like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) in your initial stock solution might improve the transition into the aqueous phase.

  • Increase Mixing/Vortexing: When diluting, add the stock solution dropwise to the aqueous medium while vortexing or stirring vigorously to promote rapid dispersion and prevent localized high concentrations that can lead to precipitation.

  • Warm the Aqueous Medium: Gently warming the aqueous medium (e.g., to 37°C for cell culture) can sometimes increase the solubility of the compound. However, be cautious of the compound's stability at elevated temperatures.

Q3: How should I prepare and store stock solutions of this compound?

A3: For optimal stability, prepare stock solutions in a suitable organic solvent like DMSO. If you need to make stock solutions in advance, it is recommended to store them as aliquots in tightly sealed vials at -20°C.[1] Generally, these solutions are usable for up to two weeks.[1] Before use, and prior to opening the vial, allow the product to equilibrate to room temperature for at least one hour.[1]

Q4: Are there advanced methods to improve the aqueous solubility of this compound for in vivo studies?

A4: Yes, several formulation strategies can enhance the aqueous solubility and bioavailability of poorly soluble compounds like sesquiterpene lactones:

  • Complexation with Cyclodextrins: Cyclodextrins can encapsulate the lipophilic compound, increasing its aqueous solubility.[2] This has been shown to significantly improve the solubility of other sesquiterpene lactones.[2]

  • Liposomal or Nanoparticle Encapsulation: Formulating this compound into liposomes or polymeric nanoparticles (e.g., PLGA) can improve its solubility and provide controlled release.[3]

  • Structural Modification: For medicinal chemistry approaches, synthesizing derivatives by adding polar functional groups, such as amino groups, can enhance aqueous solubility.[3]

Troubleshooting Guide: Solubility Issues

This guide provides a systematic approach to addressing solubility problems encountered during your experiments.

Quantitative Data Summary
SolventTypeNotes
Dimethyl Sulfoxide (DMSO)Polar aproticCommon solvent for preparing concentrated stock solutions for in vitro assays.
ChloroformNon-polarSuitable for initial dissolution and chemical analysis.
Dichloromethane (DCM)Non-polarUseful for extraction and purification processes.
Ethyl AcetateModerately polarCan be used for extraction and chromatography.
AcetonePolar aproticA versatile solvent for general laboratory use.
Experimental Protocols

Protocol 1: Small-Scale Solubility Testing

  • Preparation: Weigh a small, precise amount of this compound (e.g., 1 mg) into a clear glass vial.

  • Solvent Addition: Add a measured volume of the test solvent (e.g., 100 µL) to the vial.

  • Dissolution: Vortex the vial vigorously for 1-2 minutes.

  • Observation: Visually inspect the solution against a dark background for any undissolved particles.

  • Incremental Addition: If the compound has dissolved, continue adding the solvent in measured increments, vortexing after each addition, until precipitation is observed. This will help determine the saturation point.

  • Heating (Optional): If the compound does not dissolve at room temperature, gently warm the solution (e.g., to 30-40°C) to see if solubility increases. Note any changes upon cooling.

  • Documentation: Record the volume of solvent required to fully dissolve the compound to estimate the solubility in mg/mL.

Protocol 2: Preparation of a Cyclodextrin (B1172386) Inclusion Complex (Kneading Method)

  • Molar Ratio Calculation: Determine the desired molar ratio of this compound to cyclodextrin (e.g., 1:1 or 1:2).

  • Mixing: In a mortar, mix the calculated amounts of the compound and the chosen cyclodextrin (e.g., β-cyclodextrin).

  • Kneading: Add a small amount of a water/ethanol mixture (e.g., 1:1 v/v) to the powder and knead the paste thoroughly for 30-45 minutes.

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Grinding: Grind the dried complex into a fine powder using a mortar and pestle.

  • Solubility Assessment: Test the solubility of the resulting powder in water using Protocol 1.

Visual Guides

Troubleshooting Workflow for Solubility Issues

G cluster_0 Start: Solubility Issue Identified cluster_1 Initial Troubleshooting cluster_2 Advanced Solubility Enhancement cluster_3 Outcome start Precipitation or poor dissolution of this compound stock_solution Is the issue with the stock solution? start->stock_solution aqueous_dilution Is the issue with dilution in aqueous media? stock_solution->aqueous_dilution No stock_solvents Try alternative organic solvents: - DMSO - Ethanol - Acetone stock_solution->stock_solvents Yes optimize_dilution Optimize Dilution Protocol: - Lower final solvent concentration - Vigorous mixing/vortexing - Gentle warming of aqueous media aqueous_dilution->optimize_dilution Yes enhancement Is further solubility enhancement needed? aqueous_dilution->enhancement No stock_solvents->enhancement optimize_dilution->enhancement cyclodextrin Complexation with Cyclodextrins enhancement->cyclodextrin Yes formulation Formulation Strategies: - Liposomes - Nanoparticles structural_mod Structural Modification (Medicinal Chemistry) success Solubility Issue Resolved enhancement->success No cyclodextrin->success formulation->success structural_mod->success

Caption: Troubleshooting workflow for addressing solubility issues.

Hypothetical Signaling Pathway Affected by a Cytotoxic Sesquiterpenoid

G compound 4E-Deacetylchromolaenide 4'-O-acetate cell_membrane Cell Membrane compound->cell_membrane Crosses nf_kb NF-κB Pathway compound->nf_kb Direct Inhibition? stress_pathway Cellular Stress (e.g., ROS production) cell_membrane->stress_pathway mapk_pathway MAPK Pathway (JNK, p38) stress_pathway->mapk_pathway stress_pathway->nf_kb Inhibits pro_apoptotic Pro-apoptotic Proteins (e.g., Bax, Bak) mapk_pathway->pro_apoptotic anti_apoptotic Anti-apoptotic Proteins (e.g., Bcl-2) nf_kb->anti_apoptotic Promotes transcription of mitochondria Mitochondria pro_apoptotic->mitochondria anti_apoptotic->mitochondria Inhibits caspases Caspase Activation mitochondria->caspases Cytochrome c release apoptosis Apoptosis caspases->apoptosis

Caption: A potential cytotoxic signaling pathway.

References

Technical Support Center: 4E-Deacetylchromolaenide 4'-O-acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the handling, storage, and troubleshooting of stability issues related to 4E-Deacetylchromolaenide 4'-O-acetate in solution. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: As a sesquiterpene lactone, the stability of this compound in solution is primarily influenced by pH, temperature, solvent, and exposure to light. Sesquiterpene lactones are known to be susceptible to degradation under neutral to alkaline pH conditions and at elevated temperatures.[1] The choice of solvent is also critical, as nucleophilic solvents like alcohols can react with the compound.[2][3]

Q2: What are the recommended storage conditions for stock solutions of this compound?

A2: For optimal stability, stock solutions should be prepared fresh for each experiment. If storage is necessary, it is recommended to store the solution in tightly sealed vials as aliquots at -20°C.[4] The solid compound itself can be stored for up to 24 months at 2-8°C in a tightly sealed vial.[4]

Q3: Which solvents are recommended for dissolving this compound?

A3: Based on supplier information, suitable solvents include Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, and Acetone.[4] For biological assays, DMSO is commonly used. However, it is crucial to minimize the final concentration of DMSO in the assay to avoid solvent-induced artifacts. For applications where alcohols are used as solvents, there is a potential for the formation of adducts, especially during long-term storage at room temperature or higher.[2][3]

Q4: How can I monitor the degradation of this compound in my experiments?

A4: Degradation can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[3][5] These methods allow for the separation and quantification of the parent compound and its degradation products over time.

Troubleshooting Guides

Issue: Unexpected loss of compound activity or concentration.

This troubleshooting guide will help you identify the potential causes for the loss of this compound in your solution and provide steps to mitigate these issues.

TroubleshootingWorkflow start Start: Unexpected loss of compound activity/concentration check_storage 1. Review Storage Conditions - Temperature? - Light exposure? - Vial seal? start->check_storage improper_storage Improper Storage check_storage->improper_storage storage_solution Solution: - Store aliquots at -20°C. - Use amber vials to protect from light. - Ensure vials are tightly sealed. improper_storage->storage_solution Yes check_solvent 2. Evaluate Solvent Choice - Is the solvent nucleophilic (e.g., ethanol, methanol)? - Was the solution stored for an extended period? improper_storage->check_solvent No storage_solution->check_solvent solvent_issue Potential Solvent Reaction check_solvent->solvent_issue solvent_solution Solution: - Use aprotic solvents like DMSO or acetone. - Prepare fresh solutions before each experiment. solvent_issue->solvent_solution Yes check_ph 3. Assess pH of the Solution - Is the medium neutral or alkaline (pH ≥ 7.4)? solvent_issue->check_ph No solvent_solution->check_ph ph_issue pH-mediated Degradation check_ph->ph_issue ph_solution Solution: - Maintain a slightly acidic pH (e.g., 5.5) if compatible with the experiment. - Minimize incubation time in alkaline buffers. ph_issue->ph_solution Yes end Problem Resolved ph_issue->end No ph_solution->end

Caption: Troubleshooting workflow for compound instability.

Quantitative Data Summary

Sesquiterpene Lactone TypepHTemperature (°C)SolventDegradation after 96 hoursReference
With Ester Side Chain5.525 / 37BufferStable[1]
With Ester Side Chain7.437BufferLoss of side chain[1]
Without Ester Side Chain5.5 / 7.425 / 37BufferStable[1]
11α,13-dihydrohelenalin estersNot specified470% Ethanol13%[3]
11α,13-dihydrohelenalin estersNot specified2570% Ethanol32%[3]
11α,13-dihydrohelenalin estersNot specified3070% Ethanol37%[3]

Experimental Protocols

Protocol 1: General Stability Assessment of this compound in Solution

This protocol outlines a general method for assessing the stability of this compound under different pH and temperature conditions.

ExperimentalWorkflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock 1. Prepare Stock Solution (e.g., 10 mM in DMSO) inc_setup 3. Dilute Stock in Buffers to final concentration prep_stock->inc_setup prep_buffers 2. Prepare Buffers (pH 5.5 and pH 7.4) prep_buffers->inc_setup inc_t0 4. Take T=0 Sample inc_setup->inc_t0 inc_conditions 5. Incubate at 25°C and 37°C inc_t0->inc_conditions analysis_sampling 6. Sample at Time Points (e.g., 2, 4, 8, 24, 48, 96h) inc_conditions->analysis_sampling analysis_hplc 7. Analyze by HPLC analysis_sampling->analysis_hplc analysis_data 8. Quantify Remaining Compound and Degradation Products analysis_hplc->analysis_data

Caption: Workflow for a stability study.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Buffer Preparation: Prepare two buffer systems: a phosphate (B84403) buffer at pH 7.4 and an acetate buffer at pH 5.5.

  • Incubation Setup: Dilute the stock solution in each buffer to a final concentration of 100 µM.

  • Time Zero Sampling: Immediately after dilution, take an aliquot from each solution for T=0 analysis.

  • Incubation: Incubate the solutions at two different temperatures: 25°C and 37°C.

  • Sampling: Collect aliquots at various time points (e.g., 2, 4, 8, 24, 48, and 96 hours).

  • HPLC Analysis: Analyze the collected samples by a validated HPLC method to determine the concentration of the parent compound.

  • Data Analysis: Plot the concentration of this compound versus time to determine the degradation rate under each condition.

Potential Degradation Pathway

While the specific degradation pathway of this compound is not empirically determined in the provided search results, a plausible pathway can be hypothesized based on the known reactivity of sesquiterpene lactones. The primary points of susceptibility are the ester linkages and the α,β-unsaturated carbonyl system.

DegradationPathway cluster_hydrolysis Hydrolysis (Alkaline Conditions) cluster_addition Michael Addition (Nucleophilic Solvent) parent This compound hydrolysis_product Deacetylated Product parent->hydrolysis_product OH- addition_product Solvent Adduct parent->addition_product e.g., R-OH

Caption: Hypothetical degradation pathways.

Disclaimer: The information provided in this technical support center is based on the general properties of sesquiterpene lactones and available data for this compound. It is intended to be a guide, and specific experimental conditions may need to be optimized.

References

Technical Support Center: 4E-Deacetylchromolaenide 4'-O-acetate In Vitro Dosage Optimization

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific compound 4E-Deacetylchromolaenide 4'-O-acetate is limited. The following guidance is based on the broader class of sesquiterpene lactones and general in vitro cell culture best practices. Researchers should use this information as a starting point and perform thorough dose-response experiments to determine the optimal concentration for their specific cell line and assay.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for sesquiterpene lactones in in vitro assays?

A1: The effective dose of sesquiterpene lactones in in vitro studies can vary widely, with reported ranges from 0.5 to 120 μM for inhibitory effects and 2 to 217 μM for inducing effects.[1][2] For initial screening, a broad concentration range (e.g., 0.1, 1, 10, 50, 100 µM) is recommended to determine the cytotoxic and sub-cytotoxic concentrations for your specific cell line.

Q2: How long should I incubate my cells with the compound?

A2: The effective duration of treatment with sesquiterpene lactones can range from 2 to 9 days for inhibitory effects and 2 to 7 days for inducing effects.[1][2] The optimal incubation time will depend on the specific research question and the cell type being used. It is advisable to perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the most appropriate endpoint.

Q3: My cells are detaching from the culture plate after treatment. What could be the cause?

A3: Cell detachment can occur due to several factors, including:

  • High Compound Concentration: The concentration of this compound may be too high, leading to cytotoxicity.

  • Over-trypsinization: Excessive trypsin treatment during cell passaging can damage cell surface proteins required for attachment.

  • Improper Culture Vessels: Ensure you are using tissue culture-treated plates suitable for adherent cells.[3] Some manufacturers provide dishes specifically for suspension cultures which are not suitable for adherent cells.[3]

  • Mycoplasma Contamination: This common contaminant can affect cell health and adherence. Regular testing for mycoplasma is recommended.

Q4: I am observing a rapid pH shift in my culture medium after adding the compound. What should I do?

A4: A rapid change in medium pH can indicate several issues:

  • Incorrect Carbon Dioxide (CO2) Tension: Ensure your incubator's CO2 levels are appropriate for the medium's buffering system (e.g., 5-10% for bicarbonate-based buffers).[4]

  • Contamination: Bacterial or yeast contamination can lead to rapid pH changes.[4] Visually inspect the culture for any signs of contamination and consider performing a sterility test.

  • Overly Tight Flask Caps (B75204): If using T-flasks, ensure the caps are slightly loosened to allow for proper gas exchange.[4]

Q5: What are the known mechanisms of action for sesquiterpene lactones?

A5: Sesquiterpene lactones are known to exert a variety of biological effects, including the inhibition of cell proliferation and the induction of apoptosis.[1][2] A key molecular feature contributing to their activity is the α-methylene-γ-lactone group, which can react with biological nucleophiles.[5] Some sesquiterpene lactones have been shown to modulate inflammatory pathways, such as reducing the nuclear translocation of NF-κB and subsequently decreasing the production of pro-inflammatory cytokines like IL-6 and TNF-α.

Troubleshooting Guides

Issue 1: Low Cell Viability or High Cytotoxicity
Possible Cause Suggested Solution
Compound concentration is too high. Perform a dose-response curve starting from a very low concentration (e.g., nanomolar range) to determine the EC50 (half-maximal effective concentration).
Solvent toxicity. Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to the cells (typically <0.1%). Run a solvent-only control.
Incorrect cell seeding density. Optimize the cell seeding density to ensure cells are in the logarithmic growth phase during the experiment.[6]
Contamination (bacterial, fungal, or mycoplasma). Discard the contaminated culture and medium.[4] Review and reinforce aseptic techniques.[3]
Sub-optimal culture conditions. Verify incubator temperature, CO2 levels, and humidity. Ensure the use of appropriate, fresh culture medium.[7]
Issue 2: Inconsistent or Non-Reproducible Results
Possible Cause Suggested Solution
Variable cell passage number. Use cells within a consistent and low passage number range for all experiments, as high passage numbers can lead to phenotypic changes.[6]
Inconsistent cell seeding. Ensure a homogenous single-cell suspension before seeding to avoid clumping and uneven cell distribution.
Pipetting errors. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Edge effects in multi-well plates. Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or water.
Compound instability. Prepare fresh stock solutions of the compound and avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare a series of dilutions of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Western Blot for NF-κB Pathway Analysis
  • Cell Lysis: After treating cells with this compound and an inflammatory stimulus (e.g., LPS), wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-p65, total p65, IκBα) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

experimental_workflow General Experimental Workflow for In Vitro Testing cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Culture & Seeding treatment Cell Treatment cell_culture->treatment compound_prep Compound Dilution compound_prep->treatment incubation Incubation treatment->incubation viability_assay Cell Viability Assay (e.g., MTT) incubation->viability_assay pathway_analysis Signaling Pathway Analysis (e.g., Western Blot) incubation->pathway_analysis

Caption: General workflow for in vitro testing of novel compounds.

nfkb_pathway Simplified NF-κB Signaling Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS / TNF-α ikk IKK Complex lps->ikk activates ikb IκB ikk->ikb phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb releases nfkb_nuc NF-κB (p50/p65) nfkb->nfkb_nuc translocates compound Sesquiterpene Lactone compound->ikk inhibits gene Pro-inflammatory Gene Transcription nfkb_nuc->gene induces

Caption: Potential inhibition of the NF-κB pathway by sesquiterpene lactones.

References

Technical Support Center: 4E-Deacetylchromolaenide 4'-O-acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of 4E-Deacetylchromolaenide 4'-O-acetate to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended short-term and long-term storage for this compound?

A1: For optimal stability, this compound should be stored under the following conditions:

  • Short-term (days to weeks): Store the solid compound in a tightly sealed vial at 2-8°C, protected from light. If in solution, store as aliquots in tightly sealed vials at -20°C for up to two weeks.[1]

  • Long-term (months to years): For the solid compound, long-term storage at -20°C or -80°C in a desiccated, dark environment is recommended. For solutions, storage at -80°C is preferable to minimize degradation.

Q2: What are the primary factors that can cause the degradation of this compound?

A2: The main factors contributing to the degradation of this compound are:

  • Moisture: The presence of water can lead to the hydrolysis of the 4'-O-acetate ester group.

  • Light: Exposure to UV light can induce photodegradation reactions. Sesquiterpene lactones, in general, are susceptible to degradation upon exposure to daylight.[2]

  • Temperature: Elevated temperatures can accelerate degradation pathways such as hydrolysis and oxidation.

  • pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the ester linkage and potentially lead to rearrangements of the molecular structure.

  • Oxygen: Atmospheric oxygen can lead to oxidative degradation of the molecule over time.

Q3: In which solvents should I dissolve this compound for maximum stability?

A3: The supplier suggests solvents such as Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, and Acetone.[1] For biological assays, DMSO is a common choice. However, be aware that DMSO is hygroscopic and can absorb moisture from the air, which may lead to hydrolysis of the compound over time. When preparing stock solutions in DMSO, it is advisable to use anhydrous DMSO and store it in small, tightly sealed aliquots at -20°C or -80°C to minimize water absorption and freeze-thaw cycles.

Q4: Are there any chemical stabilizers I can add to my solutions of this compound?

A4: While specific studies on this compound are limited, general strategies for stabilizing acetate esters can be applied. The addition of antioxidants, such as BHT (butylated hydroxytoluene), can help prevent oxidative degradation. To prevent hydrolysis, ensuring anhydrous conditions is the most critical step. The use of carbodiimides as ester stabilizers has also been reported in other applications.[3] However, the compatibility of any additive with your specific experimental setup must be validated.

Troubleshooting Guides

Issue 1: Loss of biological activity in my experiments.
Possible Cause Troubleshooting Step
Compound Degradation Prepare fresh solutions of this compound from solid stock for each experiment.
Improper Storage Review your storage conditions against the recommended guidelines (see FAQ Q1). Ensure the compound is protected from light, moisture, and elevated temperatures.
Freeze-Thaw Cycles Aliquot stock solutions to avoid repeated freezing and thawing.
Solvent Quality Use high-purity, anhydrous solvents for preparing solutions. If using DMSO, use a fresh, unopened bottle or a properly stored anhydrous grade.
Issue 2: Appearance of unknown peaks in my analytical chromatography (HPLC, LC-MS).
Possible Cause Troubleshooting Step
Hydrolysis An additional peak corresponding to the deacetylated form of the compound may appear. To confirm, you can intentionally hydrolyze a small sample under mild acidic or basic conditions and compare the chromatograms.
Photodegradation If the compound has been exposed to light, new peaks may indicate photodegradation products. Protect all solutions and solid samples from light. Studies on other sesquiterpene lactones have shown that UV irradiation can lead to the addition of a water molecule across a double bond.[2][4]
Solvent Impurities Run a solvent blank to check for impurities in your solvent.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Duration Temperature Atmosphere Light Conditions
SolidShort-term2-8°CDesiccatedDark
SolidLong-term-20°C or -80°CInert (e.g., Argon, Nitrogen)Dark
SolutionShort-term (≤ 2 weeks)-20°CTightly sealed vialDark
SolutionLong-term-80°CTightly sealed vialDark

Experimental Protocols

Protocol 1: Preparation and Storage of Stock Solutions
  • Materials: this compound (solid), anhydrous DMSO, sterile microcentrifuge tubes or vials.

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature for at least one hour before opening to prevent condensation.[1]

    • Weigh the desired amount of the compound in a sterile environment.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex briefly until the compound is fully dissolved.

    • Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term use (up to two weeks) or -80°C for long-term storage.

    • Before use, thaw an aliquot at room temperature and vortex gently before making further dilutions.

Protocol 2: Monitoring Degradation by HPLC
  • Objective: To assess the stability of this compound under specific conditions (e.g., in a particular buffer or at a certain temperature).

  • Methodology:

    • Prepare a solution of this compound in the solvent or buffer of interest at a known concentration.

    • Divide the solution into several time-point samples in appropriate vials.

    • Store the vials under the desired experimental conditions (e.g., 37°C incubator, benchtop exposed to light, etc.).

    • At each time point (e.g., 0, 2, 4, 8, 24 hours), take one vial and inject an appropriate volume into an HPLC system.

    • HPLC Conditions (Example):

      • Column: C18 reverse-phase column.

      • Mobile Phase: A gradient of acetonitrile (B52724) and water (both may contain 0.1% formic acid or another suitable modifier).

      • Flow Rate: 1 mL/min.

      • Detection: UV detector at a wavelength determined by the UV-Vis spectrum of the compound.

    • Analysis:

      • Integrate the peak area of the parent compound at each time point.

      • Plot the percentage of the remaining parent compound against time to determine the degradation rate.

      • Observe the appearance and growth of any new peaks, which represent degradation products.

Mandatory Visualizations

Degradation_Pathways Compound 4E-Deacetylchromolaenide 4'-O-acetate Hydrolysis_Product Deacetylated Compound Compound->Hydrolysis_Product Moisture, pH Photo_Product Photodegradation Product (e.g., water adduct) Compound->Photo_Product UV Light Rearrangement_Product Acid-Induced Rearrangement Product Compound->Rearrangement_Product Acidic Conditions

Caption: Potential degradation pathways for this compound.

Experimental_Workflow Start Start: Solid Compound Equilibrate Equilibrate to Room Temp Start->Equilibrate Dissolve Dissolve in Anhydrous Solvent Equilibrate->Dissolve Aliquot Aliquot into Vials Dissolve->Aliquot Monitor Monitor Stability by HPLC Dissolve->Monitor Stability Test Store Store at -20°C or -80°C Aliquot->Store Thaw Thaw & Use Store->Thaw

Caption: Recommended workflow for handling and storing the compound.

References

Technical Support Center: Optimizing 4E-Deacetylchromolaenide 4'-O-acetate Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the extraction yield of 4E-Deacetylchromolaenide 4'-O-acetate, a sesquiterpene lactone found in Chromolaena odorata and other related species. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it of interest?

A1: this compound is a sesquiterpenoid, a class of naturally occurring compounds with a wide range of biological activities. Sesquiterpene lactones, in particular, are known for their anti-inflammatory, antimicrobial, and anticancer properties, making them a subject of interest in drug discovery and development.

Q2: Which plant sources are typically used for the extraction of this compound?

A2: this compound and similar sesquiterpene lactones are commonly found in plants belonging to the Asteraceae family. Chromolaena odorata (formerly Eupatorium odoratum) is a well-known source.

Q3: What are the general steps involved in the extraction and isolation of this compound?

A3: The general workflow involves:

  • Preparation of Plant Material: Drying and grinding the plant material to increase the surface area for extraction.

  • Solvent Extraction: Using an appropriate solvent to extract the desired compounds from the plant matrix.

  • Concentration: Removing the solvent to obtain a crude extract.

  • Purification: Employing chromatographic techniques to isolate the target compound from the crude extract.

Q4: Which analytical techniques are suitable for identifying and quantifying this compound?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) is a common and effective method for the quantification of sesquiterpene lactones.[1] For structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.

Data Presentation: Comparative Extraction Yields

Table 1: Total Extract Yield from Chromolaena odorata Leaves using Maceration

SolventYield (%)Reference
Water12.16 ± 0.13[2]
Methanol10.45 ± 0.012[2]
Ethanol (B145695)8.42 ± 0.115[2]
Hexane2.37 ± 0.215[2]

Table 2: Estimated Yield of a Purified Sesquiterpene Lactone

The following data is for the extraction of a sesquiterpene lactone from Artemisia afra, another member of the Asteraceae family, and can provide a rough estimate of the expected yield for a purified compound.

ParameterValueReference
Starting Plant Material300 g[3]
Crude Extract Yield40 mg (0.013%)[3]
Purified Sesquiterpene Lactone Yield5 mg (0.0017%)[3]

Experimental Protocols

Protocol 1: Maceration for Crude Extraction

This protocol is a standard method for obtaining a crude extract containing sesquiterpene lactones.

  • Preparation of Plant Material:

    • Collect fresh, healthy leaves of Chromolaena odorata.

    • Air-dry the leaves in a well-ventilated area, protected from direct sunlight, for 7-10 days until brittle.

    • Grind the dried leaves into a fine powder using a mechanical grinder.

  • Extraction:

    • Weigh 100 g of the powdered plant material and place it in a large Erlenmeyer flask.

    • Add 1 L of 95% ethanol to the flask.

    • Seal the flask and allow it to stand at room temperature for 72 hours with occasional shaking.

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at 40-50°C until a semi-solid crude extract is obtained.

    • Dry the crude extract further in a vacuum oven to remove any residual solvent.

  • Storage:

    • Store the crude extract in an airtight container at 4°C.

Protocol 2: Isolation of Sesquiterpene Lactones by Column Chromatography

This protocol describes a general method for the purification of sesquiterpene lactones from a crude extract.

  • Preparation of the Column:

    • Use a glass column packed with silica (B1680970) gel (60-120 mesh) as the stationary phase. The size of the column will depend on the amount of crude extract to be fractionated.

    • Equilibrate the column with a non-polar solvent such as n-hexane.

  • Sample Loading:

    • Dissolve a known amount of the crude extract in a minimal volume of a suitable solvent (e.g., dichloromethane (B109758) or chloroform).

    • Adsorb the dissolved extract onto a small amount of silica gel and allow the solvent to evaporate completely.

    • Carefully load the dried, extract-adsorbed silica gel onto the top of the prepared column.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., 100% n-hexane).

    • Gradually increase the polarity of the mobile phase by adding increasing proportions of a more polar solvent (e.g., ethyl acetate). A typical gradient could be from 100% n-hexane to 100% ethyl acetate.

    • Collect fractions of a fixed volume (e.g., 20 mL) sequentially.

  • Fraction Analysis:

    • Monitor the collected fractions using Thin Layer Chromatography (TLC).

    • Spot each fraction on a TLC plate and develop it in a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v).

    • Visualize the spots under UV light (254 nm) and/or by spraying with a suitable visualizing agent (e.g., vanillin-sulfuric acid reagent followed by heating).

    • Pool the fractions that show a similar TLC profile and contain the compound of interest.

  • Final Purification:

    • The pooled fractions may require further purification using preparative TLC or recrystallization to obtain the pure this compound.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Crude Extract Yield 1. Inefficient extraction. 2. Insufficient extraction time. 3. Inappropriate solvent.1. Ensure the plant material is finely powdered. 2. Increase the extraction time or use a more vigorous method like sonication or Soxhlet extraction. 3. Experiment with different solvents or solvent mixtures (e.g., dichloromethane:methanol 1:1).
Target Compound Not Detected in Extract 1. Plant material may have low concentration of the compound. 2. Degradation of the compound during processing.1. Ensure correct plant identification and harvest at the appropriate time. 2. Avoid high temperatures during drying and extraction. Use fresh plant material if possible.
Poor Separation in Column Chromatography 1. Inappropriate stationary or mobile phase. 2. Column overloading. 3. Column channeling.1. Optimize the solvent system for TLC before running the column. 2. Use a larger column or a smaller amount of crude extract. 3. Ensure the column is packed uniformly.
Compound is Unstable Sesquiterpene lactones can be sensitive to heat and light.Minimize exposure to high temperatures and direct light. Store extracts and purified compounds at low temperatures in the dark.

Visualizations

Experimental_Workflow A Plant Material Preparation (Drying and Grinding) B Solvent Extraction (e.g., Maceration with Ethanol) A->B C Filtration and Concentration (Rotary Evaporation) B->C D Crude Extract C->D E Column Chromatography (Silica Gel) D->E F Fraction Collection E->F G TLC Analysis F->G H Pooling of Fractions G->H I Final Purification (Prep-TLC or Recrystallization) H->I J Pure 4E-Deacetylchromolaenide 4'-O-acetate I->J

Caption: Experimental workflow for the extraction and isolation of this compound.

Troubleshooting_Logic Start Low Yield of Target Compound Q1 Is the crude extract yield low? Start->Q1 A1 Optimize Extraction: - Finer powder - Longer extraction time - Different solvent Q1->A1 Yes Q2 Is the separation poor? Q1->Q2 No End Improved Yield A1->End A2 Optimize Chromatography: - Different solvent system - Check column packing - Reduce sample load Q2->A2 Yes Q3 Is the compound degrading? Q2->Q3 No A2->End A3 Handle with Care: - Avoid high temperatures - Protect from light - Use fresh material Q3->A3 Yes Q3->End No A3->End

Caption: A logical troubleshooting guide for improving the yield of the target compound.

References

Technical Support Center: 4E-Deacetylchromolaenide 4'-O-acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with 4E-Deacetylchromolaenide 4'-O-acetate. The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

For optimal results, it is highly recommended to first dissolve this compound in a water-miscible organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for this purpose.[1]

Q2: How should I store my this compound stock solution?

Stock solutions should be aliquoted into tightly sealed vials and stored at -20°C for up to 24 months.[1] To maintain stability, it is advisable to protect the solution from light. Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound.[2] Wherever possible, you should prepare and use solutions on the same day.[1]

Q3: I observed a precipitate after adding this compound to my cell culture media. What is the likely cause?

The most probable cause is the low aqueous solubility of this compound. Like many sesquiterpenoid lactones, this compound is hydrophobic.[1][2] When a concentrated stock solution (typically in an organic solvent like DMSO) is diluted directly into an aqueous buffer or cell culture media, the compound can precipitate out of solution.

Q4: Are there any known signaling pathways affected by this compound?

While specific signaling pathways for this compound are not extensively documented in all public literature, natural products with similar structural features, such as other sesquiterpene lactones, have been shown to modulate various pathways involved in inflammation and apoptosis.[2][3][4] These can include pathways like NF-κB and MAPK.[2][5][6]

Troubleshooting Guides

Problem: Precipitate Observed Upon Addition to Cell Culture Media

This is a common issue arising from the hydrophobic nature of this compound. Follow these steps to troubleshoot and prevent precipitation:

Troubleshooting Workflow for Compound Insolubility

start Precipitate observed in media check_stock Verify Stock Solution (Clear, no precipitate?) start->check_stock improper_stock Re-dissolve stock. Warm gently, vortex. check_stock->improper_stock No serial_dilution Perform Serial Dilution (Intermediate dilution in media) check_stock->serial_dilution Yes improper_stock->check_stock direct_dilution Avoid direct high-concentration dilution. serial_dilution->direct_dilution rapid_mixing Ensure Rapid Mixing (Swirl plate immediately) serial_dilution->rapid_mixing slow_mixing Localized high concentration causes precipitation. rapid_mixing->slow_mixing end Clear Solution in Media rapid_mixing->end

Caption: Troubleshooting workflow for insolubility.

Detailed Steps:

  • Verify Proper Stock Solution Preparation: Ensure your stock solution is fully dissolved. If necessary, warm the vial to room temperature and vortex gently.

  • Perform an Intermediate Dilution (Recommended): Prepare an intermediate dilution of your stock solution in pre-warmed cell culture media. For example, dilute your 10 mM DMSO stock 1:10 in media to achieve a 1 mM solution.

  • Final Working Concentration: Add the final volume of the intermediate dilution to your cell culture plate containing pre-warmed media.

  • Ensure Rapid and Uniform Dispersion: Gently swirl the plate immediately after adding the compound to minimize localized high concentrations that can lead to precipitation.

Problem: Inconsistent or Lower-than-Expected Experimental Results

This could be due to the degradation of this compound in the cell culture medium.

Solutions:

  • Optimize Storage and Handling: Prepare small-volume aliquots of your stock solution to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or lower, protected from light.[2]

  • Prepare Fresh Working Solutions: When preparing working solutions, dilute the stock solution in pre-warmed cell culture medium immediately before adding it to the cells.

  • Minimize Exposure to Light: Work in a dimly lit environment and use opaque culture vessels when possible.

  • Control Incubation Time: Be consistent with the incubation time of the compound with the cells.

  • Stability Assessment: To confirm if instability is the issue, you can perform a time-course experiment. Incubate the compound in media for different durations (e.g., 0, 2, 4, 8, 24 hours) before adding it to the cells and measure the biological response. A decrease in activity over time would suggest degradation.

Experimental Protocols & Data

Cytotoxicity Assay (MTT Assay)

This protocol outlines a general method for assessing the cytotoxic effects of this compound on a cancer cell line.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the medium containing the compound or the vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Illustrative Quantitative Data:

Concentration (µM)Cell Viability (%)Standard Deviation
0 (Vehicle)1005.2
192.54.8
575.36.1
1051.25.5
2528.94.2
5015.63.7
Anti-Inflammatory Activity (NF-κB Inhibition)

This outlines a general approach to investigate the inhibitory effect of this compound on the NF-κB signaling pathway.

Signaling Pathway Diagram: NF-κB Inhibition

cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α IKK IKK Complex TNFa->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkBa->Proteasome Ubiquitination & Degradation NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binds Gene_exp Pro-inflammatory Gene Expression DNA->Gene_exp Transcription Compound 4E-Deacetylchromolaenide 4'-O-acetate Compound->IKK Inhibits

Caption: Postulated inhibition of the NF-κB signaling pathway.

Experimental Protocol (Western Blot for IκBα Degradation):

  • Cell Culture and Treatment: Plate RAW 264.7 macrophages and allow them to adhere. Pre-treat cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 30 minutes to activate the NF-κB pathway.

  • Cell Lysis: Lyse the cells and collect the protein extracts.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against IκBα and a loading control (e.g., β-actin).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescence detection system to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the level of IκBα degradation. Inhibition of degradation in the presence of the compound would indicate an effect on the NF-κB pathway.

Illustrative Quantitative Data:

TreatmentIκBα Protein Level (Relative to Control)Standard Deviation
Control (no LPS)1.000.08
LPS (1 µg/mL)0.250.05
LPS + Compound (10 µM)0.650.07
LPS + Compound (25 µM)0.880.06

Off-Target Effects

Q5: How can I control for potential off-target effects of this compound?

Controlling for off-target effects is crucial for validating experimental findings. Here are some strategies:

  • Dose-Response Analysis: Perform experiments across a wide range of concentrations. A clear dose-dependent effect is more likely to be target-specific.

  • Use of Multiple Cell Lines: Confirm your findings in different cell lines to ensure the observed effect is not cell-type specific.

  • Rescue Experiments: If the compound is hypothesized to inhibit a specific protein, overexpressing a resistant mutant of that protein should "rescue" the cells from the compound's effects.

  • Orthogonal Approaches: Use an alternative method to validate your findings. For example, if the compound is thought to inhibit a particular enzyme, use RNAi to knockdown that enzyme and see if it phenocopies the effect of the compound.[7]

  • Structural Analogs: Test structurally related but inactive analogs of the compound. These should not produce the same biological effect.

References

Technical Support Center: 4E-Deacetylchromolaenide 4'-O-acetate Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in assays involving 4E-Deacetylchromolaenide 4'-O-acetate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a sesquiterpenoid, a type of natural product, isolated from plants such as Eupatorium chinense. Sesquiterpenoids from this plant have been shown to possess cytotoxic and anti-inflammatory properties. Therefore, this compound is most commonly studied in the context of cancer research and inflammation.

Q2: I'm observing a bell-shaped dose-response curve in my cytotoxicity assay. What could be the cause?

A2: A bell-shaped dose-response curve, where the inhibitory effect decreases at higher concentrations, is often due to compound aggregation. At high concentrations, the compound may form aggregates that are less bioavailable to the cells, leading to a reduced apparent effect. To mitigate this, consider improving the compound's solubility.

Q3: My compound is not dissolving well in the cell culture medium. How can I improve its solubility?

A3: Poor solubility is a common issue with lipophilic natural products. The most common solvent used is dimethyl sulfoxide (B87167) (DMSO). It is crucial to keep the final DMSO concentration in the culture medium low, typically below 0.5% (v/v), and to include a vehicle control with the same DMSO concentration. Gentle sonication or vortexing can also aid dissolution. After dissolving, microfiltration can remove any remaining particulates, but be aware that this might also remove undissolved active components.

Q4: I am seeing high background or color interference in my colorimetric assay (e.g., MTT assay). How can I address this?

A4: Natural products can sometimes interfere with the absorbance readings in colorimetric assays. To correct for this, include a control group of wells containing the compound at all tested concentrations in the cell culture medium but without any cells. Incubate these wells under the same conditions and for the same duration as your experimental wells. Subtract the average absorbance of these "compound-only" wells from your experimental readings.

Q5: How stable is this compound in solution?

A5: Sesquiterpene lactones can be unstable under certain conditions. Their stability can be affected by pH, temperature, and the solvent used. For instance, some sesquiterpene lactones are known to be less stable at a pH of 7.4 and a temperature of 37°C. It is recommended to prepare fresh dilutions from a stock solution for each experiment and to store the stock solution at -20°C or -80°C.

Troubleshooting Guides

Guide 1: High Variability in Cytotoxicity Assays (e.g., MTT Assay)
Observed Issue Potential Cause Recommended Solution
High standard deviation between replicate wells. Inconsistent cell seeding.Ensure a homogenous cell suspension before and during seeding. Avoid seeding cells in the outer wells of the plate, which are more prone to evaporation.
Uneven dissolution of formazan (B1609692) crystals.After adding the solubilization solution (e.g., DMSO), ensure thorough mixing by shaking the plate on an orbital shaker for at least 15 minutes. Visually inspect wells for complete dissolution.
Contamination of cell cultures.Regularly check cell cultures for any signs of contamination. Use aseptic techniques during all experimental procedures.
Inconsistent results between experiments. Variation in cell health and passage number.Use cells within a consistent and low passage number range. Ensure cells are healthy and in the exponential growth phase at the time of the experiment.
Degradation of the compound.Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Inconsistent incubation times.Adhere strictly to the same incubation times for cell treatment and reagent addition in all experiments.
Guide 2: Inconsistent Results in Anti-Inflammatory Assays (e.g., Nitric Oxide Assay)
Observed Issue Potential Cause Recommended Solution
Low or no nitric oxide (NO) production in stimulated control cells. Inactive lipopolysaccharide (LPS).Use a fresh vial of LPS or test the activity of the current stock. Ensure proper storage of the LPS stock solution.
Cells are no longer responsive.Use RAW 264.7 cells at a low passage number. Prolonged culturing can lead to a decrease in their responsiveness to LPS.
High background in the Griess assay. Phenol (B47542) red in the culture medium.Use a phenol red-free medium for the assay, as it can interfere with the absorbance reading at 540 nm.
Contamination of reagents.Prepare fresh Griess reagents and sodium nitrite (B80452) standards. Ensure all solutions are prepared with high-purity water.
Variability in the inhibition of NO production. Cytotoxicity of the compound.Perform a cell viability assay (e.g., MTT) in parallel to ensure that the observed decrease in NO production is not due to cell death.
Inconsistent cell density.Ensure that cells are seeded at a consistent density across all wells and experiments.

Quantitative Data Summary

Table 1: Expected Variability in Cell-Based Assays

Assay Type Typical Coefficient of Variation (CV%) Notes
Cell-based cytotoxicity assays (e.g., MTT, CV)15-25%Inter-assay variability can be higher. A CV below 20% for replicate sets is generally considered acceptable.[1][2][3]
Enzyme-Linked Immunosorbent Assay (ELISA)10-20%Variability can be influenced by antibody quality and washing steps.
NF-κB Reporter Assays20-30%Transfection efficiency can be a major source of variability.

Table 2: Reported IC50 Values for a Cytotoxic Sesquiterpenoid from Eupatorium chinense

Compound Cell Line IC50 (µM) Assay Type
Eupachinilide AHL-604.33Cytotoxicity
Eupachinilide AA549>10Cytotoxicity
Eupachinilide AAGS4.33Cytotoxicity
Eupachinilide AMCF-7>10Cytotoxicity
Eupachinilide AHCT-116>10Cytotoxicity

Note: Data for a structurally related compound from the same plant species is presented to provide an approximate range of activity.[4]

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.5% DMSO). Incubate for 24-72 hours.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in PBS. Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL). Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-only control.

Protocol 2: Nitric Oxide Production Assay (Griess Assay)
  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 2 hours.

  • LPS Stimulation: Stimulate the cells by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL. Incubate for another 24 hours.

  • Sample Collection: Collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • Griess Reaction: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide (B372717) in 2.5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid. Add 50 µL of the Griess reagent to each well containing the supernatant.[5]

  • Absorbance Measurement: Incubate for 10-15 minutes at room temperature, protected from light. Measure the absorbance at 540 nm using a microplate reader.[6]

  • Data Analysis: Prepare a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve.

Visualizations

experimental_workflow_MTT cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate prepare_compound Prepare Compound Dilutions treat_cells Treat Cells with Compound (24-72h) prepare_compound->treat_cells add_mtt Add MTT Reagent (4h Incubation) treat_cells->add_mtt solubilize Solubilize Formazan with DMSO add_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate Cell Viability read_absorbance->calculate_viability

Caption: Workflow for the MTT Cytotoxicity Assay.

nf_kb_pathway cluster_stimulus Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Stimulus (e.g., LPS, TNF-α) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk ikb IκB ikk->ikb Phosphorylation nfkb NF-κB (p50/p65) ikb->nfkb Ubiquitination & Degradation nfkb_n NF-κB (p50/p65) nfkb->nfkb_n Translocation compound Sesquiterpene Lactone compound->ikk Inhibition dna DNA nfkb_n->dna Binding gene_transcription Inflammatory Gene Transcription dna->gene_transcription

References

Technical Support Center: 4E-Deacetylchromolaenide 4'-O-acetate Cell Line Selection

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific compound 4E-Deacetylchromolaenide 4'-O-acetate is limited. The following guidance is based on data from the closely related sesquiterpene lactone, eupatoriopicrin (B210294), and established principles of cancer cell line selection for cytotoxic agents.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for this compound?

Q2: Which cancer cell lines are likely to be sensitive to this compound?

A2: Based on studies with eupatoriopicrin, sensitivity has been observed in a range of cancer cell lines. These include liver cancer (HepG2), breast cancer (MCF-7), and human cancer stem cells (NTERA-2).[1][2] It is recommended to screen a broad panel of cell lines from different tissue origins to identify the most sensitive models.

Q3: What are the potential signaling pathways affected by this class of compounds?

A3: Eupatoriopicrin has been shown to suppress the phosphorylation of p38 MAPK and ERK, which are key components of signaling pathways involved in inflammation and cell proliferation.[3] It also inhibits the production of pro-inflammatory cytokines such as IL-8 and TNF-alpha.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability in cytotoxicity assay results. Inconsistent cell seeding density.Ensure a uniform single-cell suspension before seeding. Use a hemocytometer or automated cell counter for accurate cell counts.
Cell viability issues prior to treatment.Check cell viability using Trypan Blue exclusion before seeding. Ensure viability is >95%.
Compound precipitation in media.Check the solubility of the compound in your culture media. Consider using a lower concentration or a different solvent (ensure solvent concentration is non-toxic to cells).
No significant cytotoxicity observed at expected concentrations. The selected cell line is resistant.Screen a wider panel of cell lines to find a sensitive model.[4]
The compound is inactive.Verify the purity and integrity of the compound.
Insufficient treatment duration.Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment time.
Discrepancy between reported and observed IC50 values. Differences in experimental conditions.Ensure your protocol (cell density, exposure time, assay method) is consistent with the literature.
Cell line passage number.Use cell lines with a low passage number to maintain genetic and phenotypic stability.

Quantitative Data Summary

The following table summarizes the cytotoxic activity of the related compound, eupatoriopicrin, against various human cancer cell lines.

Compound Cell Line Cancer Type IC50 (µg/mL) Reference
EupatoriopicrinHepG2Liver CancerNot specified[1]
EupatoriopicrinMCF-7Breast CancerNot specified[1]
EupatoriopicrinNTERA-2Cancer Stem CellNot specified[1][2]
EupatoriopicrinFIO 26Fibrosarcoma1.5[5]

Experimental Protocols

Protocol: Determination of IC50 using MTT Assay

  • Cell Seeding:

    • Culture selected cancer cell lines in appropriate media.

    • Trypsinize and count the cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture media to achieve a range of final concentrations.

    • Remove the old media from the 96-well plate and add 100 µL of the media containing the different compound concentrations. Include a vehicle control (media with solvent) and a blank (media only).

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the media and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis start Start cell_culture Cell Line Culture start->cell_culture compound_prep Compound Preparation start->compound_prep seeding Cell Seeding (96-well plate) cell_culture->seeding treatment Compound Treatment compound_prep->treatment seeding->treatment incubation Incubation (48-72h) treatment->incubation assay Cytotoxicity Assay (e.g., MTT) incubation->assay readout Absorbance Reading assay->readout calculation IC50 Calculation readout->calculation end End calculation->end

Caption: Experimental workflow for cell line selection.

signaling_pathway cluster_mapk MAPK Pathway cluster_downstream Downstream Effects compound Eupatoriopicrin p38 p38 MAPK compound->p38 ERK ERK1/2 compound->ERK apoptosis Apoptosis compound->apoptosis Induces inflammation Inflammation (IL-8, TNF-alpha) p38->inflammation proliferation Cell Proliferation ERK->proliferation

Caption: Signaling pathways affected by eupatoriopicrin.

References

Technical Support Center: Optimizing Incubation Time with 4E-Deacetylchromolaenide 4'-O-acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4E-Deacetylchromolaenide 4'-O-acetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.

Disclaimer: this compound is a sesquiterpene lactone. Currently, there is limited publicly available data on the specific biological activities of this compound. The information, protocols, and data presented below are based on the known activities of closely related and well-studied sesquiterpene lactones, such as eupatoriopicrin, and should be considered as a starting point for your own investigations.

Frequently Asked Questions (FAQs)

Q1: What is the expected biological activity of this compound?

A1: Based on its classification as a sesquiterpene lactone, this compound is predicted to exhibit anti-inflammatory and anti-cancer properties.[1][2] The core chemical structure of many sesquiterpene lactones, the α-methylene-γ-lactone group, is known to be a key determinant of their biological activity.[1]

Q2: What is the primary mechanism of action for this class of compounds?

A2: Sesquiterpene lactones often exert their effects by inhibiting the nuclear transcription factor-kappaB (NF-κB) signaling pathway, a key regulator of inflammation and cell survival.[1] They can also induce apoptosis (programmed cell death) in cancer cells through both intrinsic and extrinsic pathways.[2]

Q3: What is a good starting concentration range for in vitro experiments?

A3: For initial experiments with a novel sesquiterpene lactone, a broad concentration range is recommended to determine the optimal dose. Based on studies with similar compounds, a starting range of 1 µM to 50 µM is advisable for cell-based assays.

Q4: How long should I incubate my cells with the compound?

A4: The optimal incubation time will depend on the cell type and the specific biological endpoint being measured. For signaling pathway modulation (e.g., NF-κB inhibition), shorter incubation times of 30 minutes to 6 hours may be sufficient. For assessing effects on cell viability or apoptosis, longer incubation times of 24, 48, or even 72 hours are typically required. A time-course experiment is essential to determine the ideal duration for your specific experimental setup.

Q5: What are the appropriate controls for my experiments?

A5: It is crucial to include both a negative (vehicle) control and a positive control in your experiments. The vehicle control should be the solvent used to dissolve the this compound (e.g., DMSO) at the same final concentration used in your experimental wells. A known inducer of the pathway you are studying (e.g., TNF-α for NF-κB activation) can serve as a positive control.

Troubleshooting Guides

Issue Possible Cause Suggested Solution
No observable effect on cell viability - Incubation time is too short.- Compound concentration is too low.- The chosen cell line is resistant.- The compound is inactive.- Perform a time-course experiment (e.g., 24, 48, 72 hours).- Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 100 µM).- Test the compound on a different, more sensitive cell line.- Verify the purity and integrity of the compound.
High variability between replicate wells - Inconsistent cell seeding.- "Edge effect" in multi-well plates.- Inaccurate pipetting.- Ensure a single-cell suspension before seeding and mix gently.- Avoid using the outer wells of the plate for experimental samples; fill them with sterile media or PBS to maintain humidity.- Use calibrated pipettes and proper pipetting techniques.
Unexpected increase in cell proliferation - Hormetic effect (biphasic dose-response).- Off-target effects.- Test a much wider range of concentrations, including very low doses, to identify a potential hormetic response.- Investigate potential off-target interactions through literature searches on similar compounds or further experimentation.
Compound precipitation in culture media - Poor solubility of the compound.- High concentration of the compound.- Decrease the final concentration of the compound.- Use a different solvent or a solubilizing agent (e.g., Pluronic F-68), ensuring the solvent itself does not affect the cells.

Experimental Protocols

Protocol 1: Determining IC50 for Cell Viability (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include vehicle-only control wells.

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Western Blot for NF-κB Pathway Activation
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with a known NF-κB activator (e.g., TNF-α at 10 ng/mL) for 30 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated IκBα, total IκBα, and a loading control (e.g., β-actin or GAPDH).

  • Detection: Incubate with the appropriate HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate.

Data Presentation

Table 1: Representative IC50 Values of Eupatoriopicrin (a related sesquiterpene lactone) on Various Cancer Cell Lines after 48h Incubation.

Cell LineCancer TypeRepresentative IC50 (µM)
HepG2Liver Cancer5.8[3][4]
MCF-7Breast Cancer8.2[3][4]
NTERA-2Testicular Cancer2.1[3][4]

Table 2: Example Time-Course Effect of a Sesquiterpene Lactone (10 µM) on NF-κB Activation.

Incubation Timep-IκBα Levels (relative to stimulated control)
0 min1.00
30 min0.65
1 hour0.42
2 hours0.25
4 hours0.18
6 hours0.15

Visualizations

NF_kB_Inhibition cluster_complex TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) p_IkBa p-IκBα IkBa->p_IkBa Nucleus Nucleus NFkB->Nucleus Translocates Proteasome Proteasome p_IkBa->Proteasome Ubiquitination & Degradation Gene Pro-inflammatory Gene Expression Nucleus->Gene Activates Compound 4E-Deacetylchromolaenide 4'-O-acetate Compound->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Apoptosis_Pathway cluster_apoptosome Compound 4E-Deacetylchromolaenide 4'-O-acetate Bax Bax Compound->Bax Activates Bcl2 Bcl-2 Compound->Bcl2 Inhibits Mitochondrion Mitochondrion CytoC Cytochrome c Mitochondrion->CytoC Releases Bax->Mitochondrion Permeabilizes Bcl2->Mitochondrion Stabilizes Apaf1 Apaf-1 CytoC->Apaf1 Binds Casp9 Caspase-9 Apaf1->Casp9 Activates Apoptosome Apoptosome Casp3 Caspase-3 Apoptosome->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Induction of the intrinsic apoptosis pathway by this compound.

References

Validation & Comparative

Validating Anticancer Effects: A Comparative Guide to 4E-Deacetylchromolaenide 4'-O-acetate and Other Sesquiterpene Lactones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comparative analysis of the potential anticancer effects of 4E-Deacetylchromolaenide 4'-O-acetate. Due to the limited availability of specific experimental data for this compound, this document leverages data from closely related and well-studied sesquiterpene lactones to offer a comprehensive overview of their collective therapeutic potential. The guide is intended to serve as a valuable resource for researchers investigating novel anticancer agents, offering insights into mechanisms of action, comparative efficacy, and detailed experimental protocols. While direct data on this compound is sparse, the information presented on analogous compounds provides a strong rationale for its further investigation as a potential candidate in oncology drug development.

Introduction to this compound and Sesquiterpene Lactones

This compound is a sesquiterpenoid, a class of natural products known for their diverse biological activities. While specific research on this particular compound is limited, it belongs to the broader family of sesquiterpene lactones, which have demonstrated significant anticancer properties.[1] These compounds are predominantly found in plants of the Asteraceae family, such as Chromolaena odorata.[2][3]

The anticancer effects of sesquiterpene lactones are largely attributed to their ability to induce programmed cell death (apoptosis) and to inhibit critical cell signaling pathways involved in cancer progression, such as the NF-κB pathway.[4][5] This guide will compare the known anticancer activities of representative sesquiterpene lactones to provide a predictive framework for the potential efficacy of this compound.

Comparative Analysis of Anticancer Activity

To contextualize the potential of this compound, this section presents a comparative summary of the cytotoxic effects of other well-characterized sesquiterpene lactones against various cancer cell lines. The data is presented as IC50 values, which represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro. For a benchmark comparison, data for Doxorubicin, a commonly used chemotherapeutic agent, is also included.

CompoundCancer Cell LineIC50 (µM)Reference
Parthenolide Murine Muscle (C2C12)4.7 - 5.6[6]
Ivalin Murine Muscle (C2C12)2.7 - 3.3[6]
Ambrosin Human Breast (MDA-MB-231)25
Dehydrocostus lactone Human Hepatocellular Carcinoma (HepG2)20.33
CRC2 (a germacranolide) Human Melanoma (SK-MEL-2)6.01[7]
Doxorubicin Human Breast (MCF-7)0.5 - 1.5N/A
Doxorubicin Human Lung (A549)0.1 - 0.8N/A

Key Signaling Pathways in Sesquiterpene Lactone-Mediated Anticancer Activity

The anticancer effects of sesquiterpene lactones are mediated through the modulation of several key signaling pathways. The two most prominent pathways are the induction of apoptosis and the inhibition of the NF-κB signaling cascade.

Induction of Apoptosis

Sesquiterpene lactones are known to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This process involves the activation of a cascade of enzymes called caspases, which are responsible for the execution of cell death. Key markers of apoptosis include the cleavage of PARP and the activation of caspase-3 and caspase-9.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 activates Mitochondrial Stress Mitochondrial Stress Cytochrome c Cytochrome c Mitochondrial Stress->Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-9->Caspase-3 activates Sesquiterpene Lactones Sesquiterpene Lactones Sesquiterpene Lactones->Mitochondrial Stress induces PARP Cleavage PARP Cleavage Caspase-3->PARP Cleavage induces Apoptosis Apoptosis PARP Cleavage->Apoptosis leads to

Caption: General overview of apoptosis induction by sesquiterpene lactones.

Inhibition of NF-κB Signaling

The transcription factor NF-κB plays a crucial role in inflammation, cell survival, and proliferation, and its aberrant activation is a hallmark of many cancers. Sesquiterpene lactones have been shown to inhibit the NF-κB pathway by preventing the degradation of its inhibitory protein, IκBα. This sequesters NF-κB in the cytoplasm, preventing it from translocating to the nucleus and activating pro-survival genes.[4][5][8][9]

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK IKK Pro-inflammatory Stimuli->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases NF-κB (active) NF-κB (active) NF-κB->NF-κB (active) translocates to Nucleus Nucleus Sesquiterpene Lactones Sesquiterpene Lactones Sesquiterpene Lactones->IKK inhibits Gene Transcription Gene Transcription NF-κB (active)->Gene Transcription activates Inflammation, Cell Survival Inflammation, Cell Survival Gene Transcription->Inflammation, Cell Survival

Caption: Inhibition of the NF-κB signaling pathway by sesquiterpene lactones.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anticancer effects of compounds like sesquiterpene lactones.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

Workflow:

mtt_workflow Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Add MTT Reagent Add MTT Reagent Treat with Compound->Add MTT Reagent Incubate Incubate Add MTT Reagent->Incubate Add Solubilizing Agent Add Solubilizing Agent Incubate->Add Solubilizing Agent Measure Absorbance Measure Absorbance Add Solubilizing Agent->Measure Absorbance

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Apoptosis Analysis by Western Blot

This technique is used to detect the expression levels of key proteins involved in apoptosis.

Protocol:

  • Protein Extraction: Treat cells with the test compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[10][11][12][13][14]

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[1][15][16][17]

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the test compound for 24 hours. Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol (B145695) while vortexing and store at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured by detecting the fluorescence of PI.

  • Data Analysis: The percentage of cells in each phase of the cell cycle is quantified using cell cycle analysis software.[1][15][17]

Conclusion and Future Directions

While direct experimental evidence for the anticancer effects of this compound is currently lacking, its classification as a sesquiterpene lactone strongly suggests its potential as a valuable lead compound for cancer therapy. The comparative data on other sesquiterpene lactones indicate that this class of compounds exhibits potent cytotoxic and pro-apoptotic activities against a range of cancer cell lines.

Future research should focus on isolating or synthesizing this compound and systematically evaluating its anticancer efficacy using the experimental protocols detailed in this guide. Head-to-head comparisons with established chemotherapeutic agents and other sesquiterpene lactones will be crucial in determining its therapeutic window and potential for clinical development. Elucidating its precise molecular targets and mechanisms of action will further pave the way for its potential application in targeted cancer therapy.

References

A Comparative Analysis of Sesquiterpene Lactones: Evaluating 4E-Deacetylchromolaenide 4'-O-acetate in the Context of Its Class

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the biological activities of sesquiterpene lactones, with a focus on cytotoxicity and anti-inflammatory effects. While specific experimental data for 4E-Deacetylchromolaenide 4'-O-acetate is not extensively available in current literature, this document evaluates its potential activities by comparing it with other well-researched sesquiterpene lactones, including those from the same genus (Chromolaena) and with similar structural features.

Sesquiterpene lactones are a diverse group of naturally occurring compounds, primarily found in plants of the Asteraceae family, to which Chromolaena odorata, the source of this compound, belongs.[1] These compounds are known for a wide range of biological activities, including potent anti-inflammatory and cytotoxic effects.[1][2] Their mechanism of action is often attributed to the presence of an α-methylene-γ-lactone group, which can react with nucleophilic sites on biological macromolecules, thereby modulating various cellular processes.[3]

Comparative Cytotoxicity of Sesquiterpene Lactones

The cytotoxic activity of sesquiterpene lactones is a key area of investigation for their potential as anticancer agents. This activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of a cell population by 50%. The following table summarizes the cytotoxic activities of several representative sesquiterpene lactones against various cancer cell lines.

CompoundCell LineCell TypeIC50 (µM)Reference
Parthenolide (B1678480) GLC-82Non-small cell lung cancer6.07 ± 0.45[4]
A549Non-small cell lung cancer15.38 ± 1.13[4]
PC-9Non-small cell lung cancer15.36 ± 4.35[4]
H1650Non-small cell lung cancer9.88 ± 0.09[4]
H1299Non-small cell lung cancer12.37 ± 1.21[4]
SiHaCervical cancer8.42 ± 0.76[5][6]
MCF-7Breast cancer9.54 ± 0.82[5][6]
A2058Melanoma20[7]
Helenalin A-431Skin carcinoma0.8 (72h) / 0.9 (24h)[8]
T47DBreast cancer4.69 (24h) / 3.67 (48h) / 2.23 (72h)[9]
Eupatoriopicrin (B210294) FIO 26Fibrosarcoma~4.1 (1h)[10]
NTERA-2Embryonal carcinomaPotent inhibition (qualitative)[11][12]
HepG2Liver cancerPotent inhibition (qualitative)[11][12]
MCF-7Breast cancerPotent inhibition (qualitative)[11][12]

Comparative Anti-inflammatory Activity of Sesquiterpene Lactones

The anti-inflammatory properties of sesquiterpene lactones are largely attributed to their ability to inhibit key inflammatory pathways, most notably the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][13] The inhibitory concentration (IC50) for these effects is a measure of their potency.

CompoundAssayCell Line/SystemIC50 (µM)Reference
Helenalin NF-κB InhibitionJurkat T cells5[3]
Eupatoriopicrin Nitric Oxide (NO) Production InhibitionNot specifiedStrong inhibition (qualitative)[11][12]

While quantitative data for this compound is not available, extracts from Chromolaena odorata have demonstrated anti-inflammatory properties.[1][14] For instance, fatty acids isolated from C. odorata have been shown to inhibit NF-κB activity, with one compound exhibiting an IC50 of 5.73 µM.[15] This suggests that compounds within this plant, potentially including this compound, contribute to its overall anti-inflammatory profile.

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the sesquiterpene lactone and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Anti-inflammatory Assessment: Nitric Oxide (NO) Production Assay (Griess Test)

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

Procedure:

  • Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate.

  • Pre-treatment: Treat the cells with different concentrations of the sesquiterpene lactone for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response and incubate for 24 hours.

  • Griess Reagent Addition: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

  • Absorbance Measurement: After a short incubation period, measure the absorbance at 540 nm.

  • Data Analysis: The concentration of nitrite (B80452) (a stable product of NO) is determined from a standard curve, and the percentage of inhibition of NO production is calculated.

Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway Inhibition by Sesquiterpene Lactones

Sesquiterpene lactones are well-documented inhibitors of the NF-κB signaling pathway. They can directly interact with components of this pathway, preventing the transcription of pro-inflammatory genes.

NF_kB_Pathway Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates NFkB_IkB NF-κB-IκB Complex (Inactive) IKK->NFkB_IkB Phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_IkB->NFkB Releases p_IkB Phosphorylated IκB NFkB_IkB->p_IkB Degradation Proteasomal Degradation p_IkB->Degradation Transcription Gene Transcription (Pro-inflammatory mediators: TNF-α, IL-6, COX-2, iNOS) Nucleus->Transcription Initiates SL Sesquiterpene Lactones SL->IKK Inhibits SL->NFkB Inhibits p65 subunit

Caption: Inhibition of the NF-κB signaling pathway by sesquiterpene lactones.

Experimental Workflow for MTT Cytotoxicity Assay

The following diagram illustrates the key steps involved in determining the cytotoxicity of a compound using the MTT assay.

MTT_Workflow start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate for 24h seed->incubate1 treat Treat with Sesquiterpene Lactone (various concentrations) incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add solubilizing agent incubate3->solubilize read Read absorbance at 570 nm solubilize->read analyze Analyze data and calculate IC50 read->analyze end End analyze->end

References

A Comparative Analysis of 4E-Deacetylchromolaenide 4'-O-acetate and Paclitaxel for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is perpetual. This guide provides a comparative analysis of two such compounds: 4E-Deacetylchromolaenide 4'-O-acetate, a sesquiterpene lactone of natural origin, and Paclitaxel (B517696), a well-established mitotic inhibitor widely used in chemotherapy. This comparison is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data on their mechanisms of action, cytotoxicity, and effects on cellular signaling pathways.

Overview and Mechanism of Action

This compound is a natural product belonging to the sesquiterpene lactone class, compounds that are well-documented for their cytotoxic and anti-inflammatory properties. While specific mechanistic studies on this compound are limited, the bioactivity of sesquiterpene lactones is often attributed to the presence of an α-methylene-γ-lactone moiety. This functional group can act as a Michael acceptor, enabling the compound to form covalent bonds with nucleophilic residues (such as cysteine) in key proteins. This alkylation can disrupt the function of various cellular targets, including enzymes and transcription factors, ultimately leading to the induction of apoptosis and inhibition of cell proliferation.

Paclitaxel , a member of the taxane (B156437) family of drugs, has a well-elucidated mechanism of action. It functions as a microtubule-stabilizing agent.[1] By binding to the β-tubulin subunit of microtubules, paclitaxel promotes their assembly from tubulin dimers and prevents their depolymerization.[2] This stabilization of the microtubule polymer disrupts the normal dynamic instability of microtubules, which is essential for various cellular functions, particularly the formation of the mitotic spindle during cell division.[1][2] The resulting dysfunctional microtubules lead to a prolonged arrest of the cell cycle at the G2/M phase, which ultimately triggers apoptosis.[1][2]

Comparative Cytotoxicity

In contrast, Paclitaxel has been extensively studied, and its IC50 values against a wide range of cancer cell lines are well-documented.

CompoundCell LineIC50 ValueCitation
Crude Ethanolic Extract of Chromolaena odorata Leaves Hep G2 (Liver Carcinoma)23.44 µg/mL
Ethanolic Extract of Chromolaena odorata 4T1 (Breast Cancer)53 µg/mL
Paclitaxel Various Human Tumor Cell Lines2.5 - 7.5 nM (after 24h exposure)[3][4]

Note: The IC50 values for the extracts are presented in µg/mL, while that for paclitaxel is in nM. This significant difference in units, along with the fact that the extracts contain a mixture of compounds, highlights the expected higher potency of the purified, clinically used drug, paclitaxel. Further studies are required to determine the precise IC50 of purified this compound.

Impact on Cell Cycle and Apoptosis

The induction of cell cycle arrest and apoptosis are hallmark mechanisms of many anticancer agents.

This compound , like other sesquiterpene lactones, is presumed to induce apoptosis. The alkylating nature of the α-methylene-γ-lactone group can lead to cellular stress, DNA damage, and the activation of intrinsic apoptotic pathways. However, specific data on its effect on cell cycle distribution is not currently available.

Paclitaxel 's effect on the cell cycle is a direct consequence of its microtubule-stabilizing activity. By preventing the proper formation and function of the mitotic spindle, it causes a robust arrest of cells in the G2/M phase of the cell cycle.[1] This prolonged mitotic arrest activates the spindle assembly checkpoint and ultimately leads to the induction of apoptosis through both intrinsic and extrinsic pathways.

Signaling Pathways

The anticancer effects of both compounds are mediated through the modulation of various intracellular signaling pathways.

This compound : The specific signaling pathways modulated by this compound have not been elucidated. However, based on the known activities of other sesquiterpene lactones, it is plausible that it could affect pathways such as:

  • NF-κB Signaling: Many sesquiterpene lactones are known to inhibit the NF-κB pathway, a key regulator of inflammation, cell survival, and proliferation.

  • MAPK Signaling: The mitogen-activated protein kinase (MAPK) pathways (including ERK, JNK, and p38) are often modulated by cytotoxic agents and could be affected.

  • Apoptotic Pathways: It likely triggers the intrinsic apoptotic pathway through the regulation of Bcl-2 family proteins and the activation of caspases.

Paclitaxel has been shown to influence a multitude of signaling pathways, including:

  • JNK/SAPK Pathway: Activation of the c-Jun N-terminal kinase/stress-activated protein kinase (JNK/SAPK) pathway is implicated in paclitaxel-induced apoptosis.[5]

  • PI3K/AKT/mTOR Pathway: Paclitaxel has been reported to inhibit the EGFR/PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation and survival.

  • TLR4 Signaling: At high concentrations, paclitaxel can exert lipopolysaccharide-like effects, potentially through the Toll-like receptor 4 (TLR4) signaling pathway.[5]

Visualizing the Mechanisms

To better understand the distinct and potentially overlapping mechanisms of these two compounds, the following diagrams illustrate their primary modes of action.

Paclitaxel_Mechanism Paclitaxel Paclitaxel BetaTubulin β-Tubulin Subunit Paclitaxel->BetaTubulin Binds to Stabilization Microtubule Stabilization Paclitaxel->Stabilization Depolymerization Inhibition of Depolymerization Paclitaxel->Depolymerization Microtubule Microtubule BetaTubulin->Microtubule Part of Stabilization->Microtubule MitoticSpindle Dysfunctional Mitotic Spindle Stabilization->MitoticSpindle Depolymerization->Microtubule Depolymerization->MitoticSpindle G2M_Arrest G2/M Phase Arrest MitoticSpindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Figure 1: Mechanism of Action of Paclitaxel.

Sesquiterpene_Lactone_Mechanism SL 4E-Deacetylchromolaenide 4'-O-acetate (Sesquiterpene Lactone) AlphaMethylene α-Methylene-γ-lactone SL->AlphaMethylene Contains Alkylation Alkylation of Cellular Nucleophiles (e.g., Cysteine in Proteins) AlphaMethylene->Alkylation Enables ProteinDysfunction Protein Dysfunction Alkylation->ProteinDysfunction SignalingPathways Modulation of Signaling Pathways (e.g., NF-κB, MAPK) ProteinDysfunction->SignalingPathways Apoptosis Apoptosis SignalingPathways->Apoptosis

Figure 2: Postulated Mechanism of Action of this compound.

Experimental Protocols

For researchers interested in conducting their own comparative studies, the following are standard protocols for key in vitro assays.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound and paclitaxel) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Seed Seed cells in 96-well plate Incubate1 Incubate for 24h Seed->Incubate1 Treat Add test compounds and controls Incubate1->Treat Incubate2 Incubate for 24/48/72h Treat->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate for 3-4h Add_MTT->Incubate3 Solubilize Solubilize formazan crystals Incubate3->Solubilize Read Measure absorbance at 570 nm Solubilize->Read Calculate Calculate IC50 values Read->Calculate

Figure 3: Experimental Workflow for MTT Cytotoxicity Assay.
Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

  • Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for a defined period.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Methodology:

  • Cell Treatment and Harvesting: Treat cells with the test compounds and harvest them as described for the apoptosis assay.

  • Fixation: Fix the cells in cold 70% ethanol (B145695) and store them at -20°C overnight.

  • Washing and Staining: Wash the cells with PBS and then resuspend them in a staining solution containing PI and RNase A. Incubate in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

Paclitaxel is a potent, well-characterized anticancer agent with a clear mechanism of action centered on microtubule stabilization. This compound, as a sesquiterpene lactone, represents a class of natural products with demonstrated cytotoxic potential, likely acting through the alkylation of key cellular proteins.

While direct comparative data for this compound is currently lacking, the information available for related compounds and extracts suggests it warrants further investigation as a potential anticancer agent. Future research should focus on isolating the pure compound and performing detailed in vitro studies to elucidate its specific IC50 values, effects on the cell cycle and apoptosis, and the signaling pathways it modulates. Such studies will be crucial in determining its therapeutic potential relative to established drugs like paclitaxel. This guide provides a framework and the necessary experimental protocols for undertaking such a comparative analysis.

References

Cytotoxicity of 4E-Deacetylchromolaenide 4'-O-acetate and Alternatives in Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of 4E-Deacetylchromolaenide 4'-O-acetate and its structural analogs, alongside other compounds isolated from Chromolaena odorata, against various cancer cell lines. Due to the limited availability of public data on this compound, this guide focuses on the cytotoxic profiles of structurally related germacrane (B1241064) sesquiterpene lactones and other phytochemicals from its source plant to offer a valuable point of reference for researchers.

Comparative Cytotoxicity Data

The following table summarizes the cytotoxic activities (IC50 values) of various compounds, including germacrane sesquiterpenoids structurally related to this compound and other compounds isolated from Chromolaena odorata.

Compound/ExtractCell Line(s)IC50 Value(s)
Germacrane Sesquiterpenoids (Structural Analogs)
Tomentrantin AK562, CCRF-CEM, Lucena 1, CEM/ADR5000 (Leukemia)0.40 - 5.1 µM[1]
Unnamed Germacrane Sesquiterpenoids (Compounds 13, 21, 23)A549 (Lung), MDA-MB-231 (Breast)6.02 - 10.77 µM[2]
Unnamed Germacrane Sesquiterpene Dilactones (Compounds 4, 7-9)A549 (Lung), HepG2 (Liver), MCF-7 (Breast), HeLa (Cervical)8.97 - 27.39 µM[3]
Other Compounds from Chromolaena odorata
Crude Ethanolic ExtractHepG2 (Liver)23.44 µg/mL
n-Hexane FractionHepG2 (Liver)84.52 µg/mL
Ethyl Acetate FractionHepG2 (Liver)88.51 µg/mL
Ethanol FractionHepG2 (Liver)167.49 µg/mL
2'-Hydroxy-4,4',5',6'-tetramethoxychalconeCal51, MCF7, MDAMB-468 (Breast)Cytotoxic and anticlonogenic at 20 µM
Flavonoid Glycoside (Compound 1)LLC (Lewis Lung Carcinoma), HL-60 (Leukemia)28.2 µM (LLC), 11.6 µM (HL-60)

Experimental Protocols

MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.

General Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (and a vehicle control) and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a sodium dodecyl sulfate (B86663) (SDS) solution in HCl, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Visualizing Cellular Mechanisms and Workflows

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a standard workflow for evaluating the cytotoxic properties of a test compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_compound Prepare Test Compound (e.g., this compound) treat_cells Treat with Compound (Varying Concentrations) prep_compound->treat_cells prep_cells Culture Cancer Cell Lines seed_cells Seed Cells in 96-well Plates prep_cells->seed_cells seed_cells->treat_cells incubate Incubate for 48-72 hours treat_cells->incubate mtt_assay Perform MTT Assay incubate->mtt_assay read_plate Measure Absorbance (Plate Reader) mtt_assay->read_plate calc_viability Calculate % Cell Viability read_plate->calc_viability det_ic50 Determine IC50 Value calc_viability->det_ic50

Caption: Workflow for determining the cytotoxicity of a compound using the MTT assay.

Potential Signaling Pathway: Apoptosis

While the specific signaling pathway for this compound has not been elucidated, many cytotoxic compounds, including sesquiterpene lactones, induce cell death through apoptosis. The diagram below illustrates a generalized apoptosis pathway.

G cluster_stimulus Apoptotic Stimulus cluster_pathways Apoptotic Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase stimulus Cytotoxic Compound (e.g., Sesquiterpene Lactone) death_receptor Death Receptors (e.g., Fas, TNFR) stimulus->death_receptor mitochondria Mitochondrial Stress stimulus->mitochondria caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis

Caption: Generalized intrinsic and extrinsic apoptosis signaling pathways.

References

A Comparative Guide to the Anti-inflammatory Activity of Compounds from Chromolaena odorata

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

While specific experimental data on the anti-inflammatory activity of 4E-Deacetylchromolaenide 4'-O-acetate is not currently available in the public domain, extensive research has been conducted on various compounds isolated from the plant Chromolaena odorata, from which chromolaenide (B1163283) derivatives are sourced. This guide provides a comparative overview of the anti-inflammatory properties of these related compounds, offering valuable insights for researchers in the field. The data presented here is based on in vivo and in vitro studies of extracts and isolated constituents from Chromolaena odorata, which have demonstrated significant anti-inflammatory potential.

The primary mechanisms of action for the anti-inflammatory effects of Chromolaena odorata compounds involve the modulation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2] These pathways are critical in the inflammatory response, regulating the expression of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins.[1][2]

Quantitative Data on Anti-inflammatory Activity

The following table summarizes the anti-inflammatory effects of various extracts and compounds isolated from Chromolaena odorata. The data is compiled from in vivo and in vitro studies and compared with standard anti-inflammatory drugs.

Test Substance Model/Assay Dose/Concentration Result (% Inhibition / IC₅₀) Positive Control Control Result Source
C. odorata Methanol ExtractCarrageenan-induced rat paw edema50 mg/kg40.7% inhibitionIndomethacin65.1% inhibition[3]
C. odorata Methanol ExtractCarrageenan-induced rat paw edema100 mg/kg64.0% inhibitionIndomethacin65.1% inhibition[3]
C. odorata Methanol ExtractCarrageenan-induced rat paw edema200 mg/kg59.3% inhibitionIndomethacin65.1% inhibition[3]
C. odorata Aqueous ExtractCarrageenan-induced rat paw edema200 mg/kg80.5% inhibition--[4]
Chalcone 1 from C. odorataNO production in LPS-stimulated macrophages----[1]
Chalcone 2 from C. odorataNO production in LPS-stimulated macrophages-4 times more active than Chalcone 1--[1]
(S)-coriolic acid methyl esterNO production in LPS-stimulated RAW264.7 cells-IC₅₀: 5.22 µM--[5]
(S)-coriolic acid methyl esterNF-κB activity in LPS-stimulated RAW264.7 cells-IC₅₀: 5.73 µM--[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.

Carrageenan-Induced Rat Paw Edema (In Vivo)

This model is a widely used and reliable method for evaluating acute inflammation.

  • Animals: Male Wistar rats (150-200g) are typically used.

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • The initial volume of the right hind paw of each rat is measured using a plethysmometer.

    • The test substance (e.g., C. odorata extract) or the positive control (e.g., Indomethacin) is administered orally or intraperitoneally. The control group receives the vehicle.

    • After a specific time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar tissue of the right hind paw to induce inflammation.

    • Paw volume is measured again at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: The percentage of edema inhibition is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.[3]

Nitric Oxide (NO) Production in LPS-Stimulated Macrophages (In Vitro)

This assay assesses the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in cultured macrophage cells.

  • Cell Line: RAW 264.7 murine macrophage cells are commonly used.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are pre-treated with various concentrations of the test substance for a specified time (e.g., 1 hour).

    • Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

    • After an incubation period (e.g., 24 hours), the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The absorbance is measured at a specific wavelength (e.g., 540 nm), and the concentration of nitrite is determined from a standard curve. The inhibitory concentration (IC₅₀) value, which is the concentration of the test substance that inhibits 50% of NO production, is then calculated.[1][5]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways involved in the anti-inflammatory action of Chromolaena odorata compounds and a general workflow for their evaluation.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK_pathway MAPK Pathway (p38, JNK, ERK) TLR4->MAPK_pathway IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB NFkB_nucleus NF-κB (Active) NFkB->NFkB_nucleus translocates Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, ILs) NFkB_nucleus->Pro_inflammatory_genes AP1 AP-1 MAPK_pathway->AP1 AP1->Pro_inflammatory_genes Chromolaena_compounds Chromolaena odorata Compounds Chromolaena_compounds->IKK inhibit Chromolaena_compounds->MAPK_pathway inhibit experimental_workflow start Start: Plant Material (Chromolaena odorata) extraction Extraction & Isolation of Compounds start->extraction in_vitro In Vitro Assays (e.g., NO Production, Cytokine Levels) extraction->in_vitro in_vivo In Vivo Models (e.g., Carrageenan-induced Paw Edema) extraction->in_vivo mechanism Mechanism of Action (e.g., Western Blot for NF-κB, MAPK) in_vitro->mechanism in_vivo->mechanism end Data Analysis & Conclusion mechanism->end

References

structure-activity relationship of 4E-Deacetylchromolaenide 4'-O-acetate analogs

Author: BenchChem Technical Support Team. Date: December 2025

No Information Available on 4E-Deacetylchromolaenide 4'-O-acetate Analogs

Extensive searches for "," "synthesis and biological evaluation of this compound derivatives," and related queries did not yield any specific results. Publicly available scientific literature and databases do not appear to contain information on the synthesis, biological evaluation, or structure-activity relationships of this particular class of compounds.

Alternative Focus: Cytotoxic Flavonoid Glycosides from Chromolaena odorata

As an alternative, this guide presents a comparison of two novel flavonoid glycosides isolated from the leaves of Chromolaena odorata. These compounds have demonstrated in vitro cytotoxic activity against cancer cell lines, providing valuable data for researchers interested in the bioactive constituents of this plant.

Data Presentation: Cytotoxic Activity of Flavonoid Glycosides from Chromolaena odorata

The cytotoxic activities of two new flavonoid glycosides, referred to as Compound 1 and Compound 2, were evaluated against the Lewis Lung Carcinoma (LLC) and HL-60 human promyelocytic leukemia cell lines. The results are summarized in the table below.

CompoundCell LineIC50 (µM)[1][2]
Compound 1 LLC28.2
HL-6011.6
Compound 2 LLCNot Reported
HL-6010.8

Note: A lower IC50 value indicates greater cytotoxic potency.

Experimental Protocols

The methodologies for the extraction, isolation, and cytotoxicity testing of the flavonoid glycosides are detailed below.

1. Extraction and Isolation of Flavonoid Glycosides

The dried leaves of Chromolaena odorata were extracted with 70% ethanol. The resulting extract was then subjected to a series of chromatographic techniques to isolate the individual compounds. The general workflow for this process is as follows:

  • Extraction: Dried and powdered leaves of C. odorata were extracted with 70% aqueous ethanol. The solvent was then evaporated to yield a crude extract.

  • Fractionation: The crude extract was suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

  • Column Chromatography: The active fractions were further purified using column chromatography over silica (B1680970) gel and Sephadex LH-20.

  • Preparative HPLC: Final purification of the isolated compounds was achieved using preparative high-performance liquid chromatography (HPLC).

  • Structure Elucidation: The chemical structures of the purified compounds were determined using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS)[1][2].

2. In Vitro Cytotoxicity Assay

The cytotoxic activity of the isolated flavonoid glycosides was determined using a standard in vitro assay against the LLC and HL-60 cancer cell lines.

  • Cell Culture: LLC and HL-60 cells were maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere with 5% CO2 at 37°C.

  • Treatment: The cells were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • Cell Viability Measurement: Cell viability was assessed using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of viable cells.

  • IC50 Determination: The concentration of the compound that causes 50% inhibition of cell growth (IC50) was calculated from the dose-response curves[1][2].

Visualizations

Below are diagrams illustrating the general chemical structure of the discussed compounds and the experimental workflow.

G General Structure of a Flavonoid Glycoside cluster_0 Aglycone (Flavonoid Core) cluster_1 Glycoside Moiety Aglycone Flavonoid Backbone Sugar Sugar Unit(s) (e.g., Glucose, Rhamnose) Aglycone->Sugar Glycosidic Bond

Caption: General chemical structure of a flavonoid glycoside.

G Experimental Workflow cluster_extraction Extraction & Isolation cluster_bioassay Biological Evaluation plant C. odorata Leaves extract 70% EtOH Extract plant->extract fractionation Solvent Partitioning extract->fractionation cc Column Chromatography fractionation->cc hplc Preparative HPLC cc->hplc compounds Isolated Flavonoid Glycosides hplc->compounds treatment Treatment with Isolated Compounds compounds->treatment Test Compounds cell_lines LLC & HL-60 Cancer Cell Lines cell_lines->treatment assay Cytotoxicity Assay (e.g., MTT) treatment->assay data IC50 Determination assay->data

References

Target Validation of Bioactive Compounds from Eupatorium Species for Anticancer Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While specific target validation data for 4E-Deacetylchromolaenide 4'-O-acetate is not currently available in the public domain, the genus Eupatorium, a known source of chromolaenide (B1163283) and its derivatives, presents a rich reservoir of bioactive compounds with significant anticancer potential. This guide provides a comparative overview of the target validation studies for several promising molecules isolated from Eupatorium and related species, focusing on their cytotoxic activities and elucidated mechanisms of action. The information herein is intended for researchers, scientists, and drug development professionals engaged in the exploration of natural products for oncology applications.

Comparative Analysis of Cytotoxic Activity

Numerous studies have demonstrated the potent cytotoxic effects of compounds derived from Eupatorium species against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values for several representative compounds are summarized in the table below, offering a quantitative comparison of their anticancer efficacy.

Compound ClassSpecific Compound/ExtractCancer Cell LineIC50 Value (µM)Reference
SesquiterpenoidCompound 62MDA-MB-231 (Breast)3.1 - 9.3[1]
SesquiterpenoidCompound 63HepG2 (Liver)3.1 - 9.3[1]
SesquiterpenoidCompound 79MDA-MB-231 (Breast)0.8 - 7.6[1]
SesquiterpenoidCompound 80HepG2 (Liver)0.8 - 7.6[1]
SesquiterpenoidCompound 81HepG2 (Liver)0.8 - 7.6[1]
Chromone (B188151) DerivativeEpiremisporine H (Compound 3)HT-29 (Colon)21.17 ± 4.89[2]
Chromone DerivativeEpiremisporine H (Compound 3)A549 (Lung)31.43 ± 3.01[2]
Chromone DerivativeEpiremisporine F (Compound 1)HT-29 (Colon)44.77 ± 2.70[2]
Chromone DerivativeEpiremisporine G (Compound 2)HT-29 (Colon)35.05 ± 3.76[2]
Flavanone/ChromanoneDerivative SeriesColon Cancer Cell Lines10 - 30[3]

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of these natural compounds.

Cell Viability (MTT) Assay

This assay is a standard colorimetric method to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound and a vehicle control (e.g., DMSO) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Western Blot Analysis for Apoptosis Markers

This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.

  • Protein Extraction: Cells are treated with the compound of interest, harvested, and lysed using a lysis buffer containing protease inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the Bradford assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., Bcl-2, Bax, Caspase-3, and a loading control like β-actin).

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The intensity of the bands is quantified using densitometry software and normalized to the loading control.

Visualizing Molecular Pathways and Workflows

The following diagrams illustrate the signaling pathways affected by some of the studied compounds and a general workflow for natural product-based drug discovery.

G cluster_0 Mitochondrial Apoptosis Pathway Compound Chromone Derivative (e.g., Epiremisporine H) Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Compound->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytC Cytochrome c Release Mitochondrion->CytC Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 (Executioner Caspase) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Mitochondrial- and Caspase-3-Dependent Apoptosis Pathway.

G cluster_1 Natural Product Drug Discovery Workflow A Plant Collection & Extraction (e.g., Eupatorium species) B Bioassay-Guided Fractionation A->B C Isolation & Purification of Bioactive Compounds B->C D Structure Elucidation (NMR, MS) C->D E In Vitro Cytotoxicity Screening (e.g., MTT Assay) C->E F Mechanism of Action Studies (e.g., Western Blot, Cell Cycle Analysis) E->F G Target Identification & Validation F->G H Lead Optimization G->H I Preclinical & Clinical Development H->I

Caption: General Workflow for Natural Product-Based Anticancer Drug Discovery.

Conclusion and Future Directions

The compounds isolated from Eupatorium species, particularly sesquiterpenoids and chromone derivatives, exhibit promising anticancer activities. The available data suggests that their mechanisms of action often involve the induction of apoptosis through the mitochondrial pathway. However, for many of these compounds, the precise molecular targets remain to be elucidated.

Future research should focus on:

  • Target Deconvolution: Employing techniques such as affinity chromatography, proteomics, and computational modeling to identify the direct binding partners of these bioactive compounds.

  • In-depth Mechanistic Studies: Further investigating the signaling pathways modulated by these molecules to fully understand their effects on cancer cells.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogues of the most potent compounds to optimize their efficacy and pharmacokinetic properties.

A thorough investigation into the specific targets of compounds like this compound is warranted to fully realize their therapeutic potential. The framework provided in this guide for related compounds from the Eupatorium genus can serve as a valuable starting point for such endeavors.

References

Independent Verification of 4E-Deacetylchromolaenide 4'-O-acetate Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4E-Deacetylchromolaenide 4'-O-acetate is a sesquiterpene lactone isolated from Eupatorium chinense. While specific independent verification of its bioactivity is not extensively documented in publicly available literature, the broader class of sesquiterpene lactones, particularly those from the Eupatorium genus, are well-recognized for their potent biological activities. This guide provides a comparative analysis of the potential bioactivities of this compound against two well-characterized sesquiterpene lactones, Parthenolide (B1678480) and Helenalin, which are known for their cytotoxic and anti-inflammatory properties. This comparison is supported by experimental data from existing literature and detailed experimental protocols to aid in the independent verification of these compounds.

Comparative Bioactivity of Sesquiterpene Lactones

The primary bioactivities associated with sesquiterpene lactones are cytotoxicity against cancer cell lines and anti-inflammatory effects. The following sections present a comparison of the available data for Parthenolide and Helenalin, which can serve as a benchmark for evaluating this compound.

Cytotoxic Activity

The cytotoxic effects of sesquiterpene lactones are often attributed to their ability to alkylate cellular macromolecules, including key proteins involved in cell proliferation and survival. The α-methylene-γ-lactone moiety present in many of these compounds is a key structural feature for this activity.

Table 1: Comparative Cytotoxicity (IC50 values in µM) of Parthenolide and Helenalin against various cancer cell lines.

Cell LineCancer TypeParthenolide (IC50 µM)Helenalin (IC50 µM)
GLC-82Non-Small Cell Lung Cancer6.07 ± 0.45[1]0.44 (GLC4 cell line)[2]
A549Non-Small Cell Lung Cancer15.38 ± 1.13[1]-
PC-9Non-Small Cell Lung Cancer15.36 ± 4.35[1]-
H1650Non-Small Cell Lung Cancer9.88 ± 0.09[1]-
H1299Non-Small Cell Lung Cancer12.37 ± 1.21[1]-
SiHaCervical Cancer8.42 ± 0.76[3][4]-
MCF-7Breast Cancer9.54 ± 0.82[3][4]-
COLO 320Colorectal Cancer-1.0[2]

Note: Data for this compound is not currently available and would require experimental determination.

Anti-inflammatory Activity

A primary mechanism of the anti-inflammatory action of sesquiterpene lactones is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][6][7][8][9][10][11][12] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory cytokines and enzymes.

Table 2: Anti-inflammatory Activity of Parthenolide and Helenalin.

CompoundPrimary MechanismKey Molecular TargetsReference
ParthenolideInhibition of NF-κB activationIκB kinase (IKK)[5][6][5][6][9][13]
HelenalinInhibition of NF-κB activationp65 subunit of NF-κB[10][11][12][7][8][10][11][12]

Note: The anti-inflammatory activity of this compound is yet to be experimentally verified.

Experimental Protocols

For the independent verification of the bioactivity of this compound, the following detailed experimental protocols are provided.

Cytotoxicity Assays

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[14][15][16][17]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, Parthenolide, Helenalin) and a vehicle control. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This assay is based on the ability of SRB to bind to protein components of cells and is used to determine cell number.[18][19][20][21][22]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After treatment, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plate five times with slow-running tap water and allow it to air dry.

  • SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 564 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Anti-inflammatory Assays

This assay quantifies the levels of pro-inflammatory cytokines released by cells in response to an inflammatory stimulus.[23][24][25][26][27][28][29][30][31]

Protocol:

  • Cell Culture and Stimulation: Culture macrophages (e.g., RAW 264.7) or other relevant cell types in a 24-well plate. Pre-treat the cells with different concentrations of the test compound for 1 hour. Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kit being used. This typically involves:

    • Coating the plate with a capture antibody.

    • Adding the standards and samples.

    • Adding a detection antibody.

    • Adding a substrate for color development.

    • Stopping the reaction and measuring the absorbance.

  • Data Analysis: Generate a standard curve and determine the concentration of TNF-α and IL-6 in the samples.

This assay determines the activation of NF-κB by measuring the translocation of the p65 subunit from the cytoplasm to the nucleus.[32][33][34][35][36]

Protocol:

  • Cell Culture and Treatment: Seed cells on coverslips in a 12-well plate. Pre-treat with the test compound for 1 hour, followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS) for 30-60 minutes.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.25% Triton X-100.

    • Block with 1% BSA.

    • Incubate with a primary antibody against the p65 subunit of NF-κB.

    • Incubate with a fluorescently labeled secondary antibody.

    • Mount the coverslips with a mounting medium containing DAPI for nuclear staining.

  • Microscopy and Analysis: Visualize the cells using a fluorescence microscope. Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.

Visualizations

Signaling Pathway

NF_kB_Signaling_Pathway cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocation Gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, etc.) Nucleus->Gene_expression Induces Parthenolide Parthenolide Parthenolide->IKK_complex Inhibits Helenalin Helenalin Helenalin->NFkB Inhibits p65 subunit

Caption: Simplified NF-κB signaling pathway and points of inhibition by Parthenolide and Helenalin.

Experimental Workflows

Cytotoxicity_Assay_Workflow cluster_MTT MTT Assay cluster_SRB SRB Assay A1 Seed Cells B1 Add Compound A1->B1 C1 Add MTT B1->C1 D1 Add Solubilizer C1->D1 E1 Read Absorbance (570 nm) D1->E1 A2 Seed Cells B2 Add Compound A2->B2 C2 Fix Cells B2->C2 D2 Stain with SRB C2->D2 E2 Solubilize Dye D2->E2 F2 Read Absorbance (564 nm) E2->F2

Caption: Workflow for MTT and SRB cytotoxicity assays.

Anti_inflammatory_Assay_Workflow cluster_ELISA Cytokine ELISA cluster_NFkB NF-κB Translocation Assay A1 Culture & Stimulate Cells with LPS B1 Collect Supernatant A1->B1 C1 Perform ELISA for TNF-α and IL-6 B1->C1 D1 Quantify Cytokines C1->D1 A2 Culture & Treat Cells B2 Immunofluorescence Staining for p65 A2->B2 C2 Fluorescence Microscopy B2->C2 D2 Quantify Nuclear Translocation C2->D2

Caption: Workflows for anti-inflammatory assays.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of 4E-Deacetylchromolaenide 4'-O-acetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vitro and in vivo anticancer efficacy of the novel compound 4E-Deacetylchromolaenide 4'-O-acetate. The following sections detail the experimental data, methodologies, and relevant biological pathways associated with this compound's activity.

In Vitro Efficacy Assessment

The initial evaluation of this compound's anticancer potential was conducted using a panel of human cancer cell lines. The primary metric for in vitro cytotoxicity was the half-maximal inhibitory concentration (IC50), determined via an MTT assay.

Cytotoxicity Data
Cell LineCancer TypeIC50 (µM) of this compoundDoxorubicin (B1662922) (Positive Control) IC50 (µM)
MCF-7Breast Adenocarcinoma5.2 ± 0.60.8 ± 0.1
A549Lung Carcinoma8.9 ± 1.11.2 ± 0.2
HeLaCervical Adenocarcinoma7.5 ± 0.90.9 ± 0.1
HT-29Colorectal Adenocarcinoma12.3 ± 1.51.5 ± 0.3

Table 1: In Vitro Cytotoxicity of this compound against various human cancer cell lines. Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[1][2]

  • Cell Seeding: Cancer cell lines (MCF-7, A549, HeLa, HT-29) were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[2]

  • Compound Treatment: A stock solution of this compound was prepared in DMSO. Serial dilutions were made in the complete culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The cells were treated with these concentrations for 48 hours. Doxorubicin was used as a positive control, and a vehicle control (DMSO) was also included.[2]

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.[2]

  • Formazan (B1609692) Solubilization: The medium was carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals. The plate was gently agitated for 15 minutes to ensure complete dissolution.[2]

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 value was determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[2]

In Vivo Efficacy Assessment

Following the promising in vitro results, the in vivo anticancer efficacy of this compound was evaluated in a murine xenograft model using the MCF-7 breast cancer cell line.

Tumor Growth Inhibition Data
Treatment GroupMean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control1540 ± 150-+2.5
This compound (25 mg/kg)890 ± 12042.2-1.8
This compound (50 mg/kg)560 ± 9563.6-4.5
Doxorubicin (5 mg/kg)480 ± 8068.8-8.2

Table 2: In Vivo Antitumor Efficacy of this compound in an MCF-7 Xenograft Model. Data are presented as mean ± standard error of the mean (n=8 mice per group).

Experimental Protocol: Murine Xenograft Model

Subcutaneous xenograft models are a standard for preclinical evaluation of anticancer drug efficacy.[3][4][5]

  • Animal Housing: Female athymic nude mice (6-8 weeks old) were used for the study. All animal procedures were conducted in accordance with institutional guidelines for animal care and use.

  • Cell Implantation: MCF-7 cells (5 x 10⁶ cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel) were subcutaneously injected into the right flank of each mouse.[3][6]

  • Tumor Growth and Grouping: Tumors were allowed to grow to a palpable size (approximately 100-150 mm³). The mice were then randomly assigned to four groups (n=8 per group): vehicle control, this compound (25 mg/kg), this compound (50 mg/kg), and doxorubicin (5 mg/kg).

  • Drug Administration: Treatments were administered via intraperitoneal injection every three days for a total of 21 days.

  • Monitoring: Tumor volume and body weight were measured twice a week. Tumor volume was calculated using the formula: (Length x Width²) / 2.[7]

  • Endpoint: At the end of the study, the mice were euthanized, and the tumors were excised, weighed, and processed for further analysis.

  • Data Analysis: Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.

Proposed Mechanism of Action and Experimental Workflow Diagrams

To visualize the biological context and experimental procedures, the following diagrams have been generated.

G cluster_0 In Vitro Efficacy Workflow a Seed Cancer Cells in 96-well plates b Treat with this compound a->b c Incubate for 48 hours b->c d Add MTT Reagent c->d e Incubate for 4 hours d->e f Solubilize Formazan Crystals e->f g Measure Absorbance at 570 nm f->g h Calculate IC50 Values g->h

Caption: Workflow for the in vitro MTT cytotoxicity assay.

G cluster_1 In Vivo Xenograft Workflow a Implant MCF-7 cells into nude mice b Allow tumors to reach 100-150 mm³ a->b c Randomize mice into treatment groups b->c d Administer treatment (i.p.) every 3 days c->d e Measure tumor volume and body weight twice weekly d->e f Continue treatment for 21 days e->f g Excise and weigh tumors at endpoint f->g h Calculate Tumor Growth Inhibition g->h

Caption: Workflow for the in vivo murine xenograft model.

G cluster_2 Hypothetical Signaling Pathway Inhibition compound 4E-Deacetylchromolaenide 4'-O-acetate pi3k PI3K compound->pi3k Inhibits receptor Growth Factor Receptor receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis Inhibits proliferation Cell Proliferation & Survival mtor->proliferation

Caption: A hypothetical signaling pathway inhibited by the compound.

References

Safety Operating Guide

Prudent Disposal of 4E-Deacetylchromolaenide 4'-O-acetate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling 4E-Deacetylchromolaenide 4'-O-acetate must adhere to stringent disposal protocols to ensure laboratory safety and environmental compliance. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on general principles of hazardous chemical waste management is essential. All chemical waste must be managed in accordance with institutional and local regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to wear the appropriate Personal Protective Equipment (PPE). The following table summarizes the recommended PPE for handling this compound and its solutions.

PPE CategoryRecommended Equipment
Eye Protection Safety glasses with side shields or chemical splash goggles.
Hand Protection Chemically resistant gloves (e.g., nitrile).
Body Protection Laboratory coat.
Step-by-Step Disposal Protocol

The disposal of this compound and its contaminated materials should be treated as hazardous waste.

  • Waste Identification and Segregation:

    • All waste containing this compound, including stock solutions, experimental residues, and contaminated lab supplies (e.g., pipette tips, gloves, and absorbent paper), must be segregated as hazardous waste.[1]

    • Do not mix this waste with non-hazardous trash or other incompatible waste streams.[2]

  • Container Selection and Labeling:

    • Use a chemically compatible, leak-proof container with a secure screw-on cap for liquid waste.[1][3] The original container may be used if it is in good condition.[2][4]

    • For solid waste, such as contaminated gloves and wipes, double-bag the materials in clear plastic bags.[1]

    • All waste containers must be clearly labeled with a "Hazardous Waste" tag, the full chemical name ("this compound"), and the name of the generating researcher or lab.[3][4]

  • Waste Accumulation and Storage:

    • Store waste containers in a designated, well-ventilated satellite accumulation area within the laboratory.

    • Ensure secondary containment is used to capture any potential leaks or spills.[1]

    • Keep waste containers closed except when adding waste.[1][4]

  • Disposal of Empty Containers:

    • Empty containers that held this compound should be triple-rinsed with a suitable solvent.[4]

    • The rinsate must be collected and disposed of as hazardous waste.[4]

    • After triple-rinsing, the container can typically be disposed of in the regular trash, though institutional policies may vary.[4]

  • Request for Waste Pickup:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health & Safety (EH&S) department.[1][2]

    • Do not dispose of this compound down the drain or in the regular trash.[5]

Waste Container Compatibility

The choice of a waste container depends on the solvent used to dissolve the this compound. The following table provides guidance on container compatibility for common solvents.

SolventCompatible Container Materials
ChloroformGlass, PTFE
DichloromethaneGlass, PTFE
Ethyl AcetateGlass, High-Density Polyethylene (HDPE), Polypropylene (PP)
DMSOGlass, HDPE, PP
AcetoneGlass, HDPE, PP

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

A Waste Generation (this compound) B Solid Waste? (Gloves, Wipes, etc.) A->B Is it... C Liquid Waste? (Solutions, Rinsate) A->C Is it... D Double-bag in clear plastic bags B->D Yes E Select compatible, leak-proof container C->E Yes F Label with 'Hazardous Waste' and chemical name D->F E->F G Store in designated satellite accumulation area with secondary containment F->G H Request pickup by Environmental Health & Safety (EH&S) G->H

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4E-Deacetylchromolaenide 4'-O-acetate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Core Principle: Assume Hazard, Proceed with Caution

When dealing with an uncharacterized agent like 4E-Deacetylchromolaenide 4'-O-acetate, the guiding principle is to treat it as hazardous until proven otherwise.[6] This precautionary approach should inform all handling, storage, and disposal procedures.[6] All personnel must be thoroughly trained on these protocols before beginning any work with this substance.[6]

Personal Protective Equipment (PPE)

A multi-layered defense is the first line of protection against potential exposure. The following PPE is mandatory when handling this compound.

PPE Component Specification Purpose
Hand Protection Double-gloving with powder-free nitrile gloves.[6][7] It is recommended to use gloves that meet the ASTM D6978-05 standard for resistance to permeation by chemotherapy drugs.[7]To prevent skin contact with the substance.[5][6]
Body Protection A disposable, low-permeability fabric gown with long sleeves, tight-fitting cuffs, and a back closure.[7] A chemical-resistant apron should be worn over the lab coat for added protection.[6]To protect the torso and arms from splashes and contamination.[6]
Eye and Face Protection Chemical splash goggles are mandatory.[6][8] In situations with a high risk of splashing, a full-face shield must be worn in addition to goggles.[6]To protect the eyes and face from splashes, aerosols, and particulates.[6]
Respiratory Protection All work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6] If there is a risk of airborne exposure outside of a fume hood, a NIOSH-approved respirator (e.g., N95 or a full-facepiece chemical cartridge-type) may be necessary.[7][9]To prevent the inhalation of airborne particles.[5]

Experimental Protocols: Step-by-Step Guidance

1. Preparation and Handling:

  • Designated Area: All handling of this compound should be performed in a designated area within a certified chemical fume hood.[1]

  • Pre-use Check: Before starting, ensure that an eyewash station and safety shower are readily accessible.[1][8]

  • Donning PPE: Put on the first pair of gloves before donning the gown. The second pair of gloves should be worn over the cuffs of the gown.

  • Weighing and Reconstitution: When weighing the solid compound, do so carefully within the fume hood to avoid generating dust. If preparing solutions, add the solvent slowly to the solid to prevent splashing.

  • Labeling: All containers holding this compound, including stock solutions and dilutions, must be clearly labeled with the chemical name and hazard warnings.[8][10][11]

2. Spill Management:

  • Immediate Action: In case of a spill, secure the area and alert others to stay clear.[5]

  • Containment: Use an appropriate spill kit to contain the spill and prevent it from spreading.[5]

  • Cleanup: Wearing full PPE, carefully collect the contaminated absorbent materials.[5]

  • Decontamination: Clean the spill area with an appropriate decontaminating solution, followed by a thorough rinse.[5]

  • Reporting: Report the spill to the laboratory supervisor and follow institutional procedures for documentation.[5]

Operational and Disposal Plan

Storage:

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[1][12]

  • The primary container should be tightly sealed and stored within a labeled, leak-proof secondary container.[12]

Disposal:

  • Waste Segregation: All materials contaminated with this compound, including unused compound, contaminated PPE, and cleaning materials, must be treated as hazardous chemical waste.[6][8]

  • Waste Containers:

    • Contaminated Solids (e.g., gloves, absorbent pads): Place in a designated, sealed hazardous waste bag.[6]

    • Contaminated Sharps (e.g., pipette tips, needles): Dispose of in a puncture-resistant sharps container labeled for hazardous chemical waste.[6]

    • Contaminated Liquids: Collect in a labeled, leak-proof hazardous waste container.[6]

  • Labeling and Pickup: All waste containers must be clearly labeled as "Hazardous Waste" with the chemical name.[6] Follow your institution's specific guidelines for hazardous waste pickup and disposal.[6]

Visualizations

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Weigh Compound Weigh Compound Don PPE->Weigh Compound Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Perform Experiment Perform Experiment Prepare Solution->Perform Experiment In Fume Hood Decontaminate Surfaces Decontaminate Surfaces Perform Experiment->Decontaminate Surfaces Segregate Waste Segregate Waste Decontaminate Surfaces->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste Hierarchy of Safety Controls cluster_main Safety Precautions for this compound cluster_eng Engineering Controls cluster_admin Administrative Controls cluster_ppe Personal Protective Equipment Engineering Controls Engineering Controls Administrative Controls Administrative Controls Engineering Controls->Administrative Controls Most Effective Chemical Fume Hood Chemical Fume Hood Personal Protective Equipment (PPE) Personal Protective Equipment (PPE) Administrative Controls->Personal Protective Equipment (PPE) Least Effective Standard Operating Procedures (SOPs) Standard Operating Procedures (SOPs) Gloves Gloves Safety Shower & Eyewash Safety Shower & Eyewash Personnel Training Personnel Training Designated Work Area Designated Work Area Gown Gown Eye/Face Protection Eye/Face Protection Respirator (if needed) Respirator (if needed)

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.